Ald-Ph-PEG4-Boc
Description
Structure
2D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO8/c1-23(2,3)32-21(26)8-10-28-12-14-30-16-17-31-15-13-29-11-9-24-22(27)20-6-4-19(18-25)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKMVXZTVDYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115922 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-64-4 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation, primarily owing to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Aldehyde-terminated PEG (aldehyde PEG) linkers are a versatile class of reagents that enable the covalent attachment of PEG to biomolecules through various chemical strategies.[3][4] This guide provides an in-depth exploration of the mechanism of action of aldehyde PEG linkers, detailing the underlying chemistry, reaction kinetics, and practical applications in the field of biomedical research.
The terminal aldehyde group (-CHO) of these linkers is a highly reactive functional group that can readily participate in several chemical reactions, making them valuable for developing advanced biomaterials and therapeutics.[3] By conjugating drugs to PEG aldehyde, it is possible to enhance their stability, bioavailability, and circulation time in the bloodstream.[3][5]
Mechanism of Action: The Chemistry of Aldehyde PEG Linkers
The primary mechanism of action of aldehyde PEG linkers revolves around the electrophilic nature of the aldehyde carbon, which readily reacts with various nucleophiles present on biomolecules. The most common targets for conjugation are primary amines (-NH2), hydrazides (-CONHNH2), and aminooxy groups (-ONH2). These reactions lead to the formation of distinct covalent linkages with varying degrees of stability, offering a palette of options for tailored bioconjugate design.[4][6][7]
Reaction with Amines: Reductive Amination
Aldehyde PEG linkers react with primary amines, such as the N-terminal α-amine or the ε-amine of lysine residues in proteins, to form an imine, commonly known as a Schiff base.[4][8] This reaction is reversible and the resulting C=N bond can be hydrolytically unstable.[4] To overcome this, a subsequent reduction step is employed, a process known as reductive amination.[9][10] This two-step process converts the unstable imine into a stable secondary amine linkage.[4][8][9]
Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.[9][11] This method allows for a more controlled and stable conjugation compared to direct alkylation of amines.[9]
Reaction with Hydrazides: Hydrazone Ligation
Aldehyde PEG linkers react with hydrazide-functionalized molecules to form a hydrazone linkage.[4][6] This reaction, known as hydrazone ligation, is a form of "click chemistry" due to its high efficiency and specificity.[12][13] The resulting hydrazone bond is generally more stable than an imine bond but can be designed to be cleavable under specific conditions, such as acidic pH.[14][15] This pH-sensitive nature is particularly advantageous for drug delivery applications where drug release is desired in the acidic environment of tumors or endosomes.[15]
Reaction with Aminooxy Groups: Oxime Ligation
The reaction between an aldehyde PEG linker and an aminooxy group results in the formation of a highly stable oxime linkage.[12][16] Oxime ligation is another example of a highly efficient and bioorthogonal reaction.[12] The resulting oxime bond is significantly more stable towards hydrolysis than the hydrazone linkage, making it a preferred choice for applications requiring long-term stability of the bioconjugate.[17][18][19]
Quantitative Data on Linkage Stability and Reaction Kinetics
The choice of ligation chemistry has a significant impact on the stability of the resulting bioconjugate. The following table summarizes the relative stability and typical reaction conditions for the different linkages formed with aldehyde PEG.
| Linkage Type | Reacting Group | Relative Stability | Typical Reaction pH | Catalyst | Key Feature |
| Secondary Amine | Amine (-NH2) | Very High | 6.0 - 7.0[20] | - | Stable, non-cleavable linkage.[4] |
| Hydrazone | Hydrazide (-CONHNH2) | Moderate | 4.5 - 7.0[13] | Aniline (optional)[13] | pH-sensitive, cleavable at acidic pH.[15] |
| Oxime | Aminooxy (-ONH2) | High | ~7.0[13][21] | Aniline, m-phenylenediamine[21] | Highly stable linkage.[17][18] |
Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones, highlighting the superior stability of the oxime linkage.[17][18] The equilibrium constants for oximes are typically >10^8 M-1, while for hydrazones they are in the range of 10^4–10^6 M-1.[12]
Experimental Protocols
General Protocol for Protein PEGylation via Reductive Amination
This protocol provides a general guideline for the conjugation of an aldehyde PEG linker to a protein. Optimal conditions may vary depending on the specific protein and PEG derivative.
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 20 mM sodium phosphate buffer. The pH should be optimized for the specific protein, typically between 6.0 and 7.0.[20]
-
Reagent Preparation: Dissolve the aldehyde PEG linker and sodium cyanoborohydride (NaCNBH3) in the same buffer. A molar excess of the PEG linker is typically used.[20]
-
Reaction Mixture: Combine the protein solution with the aldehyde PEG and NaCNBH3 solutions. The final protein concentration is typically in the range of 1–10 g/L.[20]
-
Incubation: Incubate the reaction mixture at a controlled temperature, for example, between 10 and 30 °C, for up to 20 hours.[20] The reaction progress can be monitored over time.[20]
-
Quenching: The reaction can be stopped by adding a quenching reagent, such as Tris buffer, which contains primary amines that will react with any remaining aldehyde PEG.
-
Purification: The PEGylated protein can be purified from unreacted PEG and other reagents using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: The final conjugate should be characterized using methods such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.
Protocol for Oxime Ligation
-
Reactant Preparation: Prepare stock solutions of the aldehyde-functionalized molecule and the aminooxy-functionalized molecule in a suitable buffer, such as 0.1 M phosphate buffer at pH 7.0.[21]
-
Catalyst (Optional but Recommended): Prepare a stock solution of a catalyst like m-phenylenediamine (mPDA) or aniline.[21]
-
Reaction: Mix the aldehyde and aminooxy components. If using a catalyst, add it to the reaction mixture. The reaction can be performed at room temperature.[21]
-
Monitoring: The reaction progress can be monitored by techniques like HPLC or fluorescence spectroscopy if one of the components is fluorescently labeled.[21]
-
Purification: The resulting oxime-linked conjugate can be purified using standard chromatographic techniques.
Applications in Drug Development
The versatility of aldehyde PEG linkers has led to their widespread use in various aspects of drug development and biomedical research.
Enhancing Drug Delivery
PEGylation of therapeutic molecules using aldehyde linkers can significantly improve their pharmacokinetic profiles.[3][5] The hydrophilic PEG chain increases the hydrodynamic radius of the drug, which can:
-
Extend Circulation Half-Life: By reducing renal clearance and protecting the drug from enzymatic degradation.[3][5]
-
Improve Solubility: Enhancing the solubility of hydrophobic drugs in aqueous environments.[3]
-
Reduce Immunogenicity: The PEG chain can shield antigenic epitopes on protein drugs, reducing their immunogenicity.[1]
Antibody-Drug Conjugates (ADCs)
Aldehyde PEG linkers are employed in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[2][5] The linker connects the monoclonal antibody to the drug. The choice of a cleavable (e.g., hydrazone) or non-cleavable linker is crucial for the ADC's mechanism of action, determining where and how the drug is released.[2][22]
Surface Modification and Diagnostics
Aldehyde PEG linkers are used to modify the surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.[3] In diagnostics, they can be used to attach imaging agents or biosensors to targeting molecules, enhancing signal specificity and reliability.[5]
Conclusion
Aldehyde PEG linkers offer a powerful and versatile platform for the modification of biomolecules and the development of advanced therapeutics. The ability to form different types of covalent linkages with varying stabilities allows for the rational design of bioconjugates with tailored properties. A thorough understanding of the underlying chemical mechanisms, reaction kinetics, and experimental parameters is crucial for the successful application of this technology in research and drug development. The continued innovation in PEGylation chemistries, including the development of more efficient and specific ligation strategies, will undoubtedly expand the utility of aldehyde PEG linkers in addressing current and future challenges in medicine.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 7. adcreview.com [adcreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. interchim.fr [interchim.fr]
- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
In-Depth Technical Guide to Ald-Ph-PEG4-Boc: A Core Component in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-Boc is a heterobifunctional linker molecule integral to the rapidly advancing fields of targeted therapeutics, specifically in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a phenyl aldehyde group for covalent ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent functionalization. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies associated with this compound and its derivatives, serving as a vital resource for researchers in drug discovery and development.
Core Properties of this compound and Related Derivatives
The utility of this compound and similar linkers stems from their defined chemical properties that facilitate the precise construction of complex biomolecules. While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the properties of closely related and commercially available derivatives provide a strong indication of its characteristics.
| Property | Value | Source |
| Molecular Formula | C23H35NO8 | [1] |
| Molecular Weight | 453.53 g/mol | [1] |
| IUPAC Name | tert-butyl (1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate) | [1] |
| Purity | Typically ≥95% | N/A |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) | N/A |
| Storage Conditions | -20°C, under inert atmosphere | N/A |
Applications in Drug Development
This compound is a versatile tool for the synthesis of:
-
PROTACs: These molecules induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The aldehyde functionality can be used to conjugate the linker to a protein-targeting ligand, while the deprotected amine can be coupled to an E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): In this application, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and release of the drug. The aldehyde group can be used for site-specific conjugation to the antibody.
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a general workflow for the conjugation of a drug to an antibody using an aldehyde-functionalized linker.
-
Antibody Preparation:
-
If necessary, reduce the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. This is typically achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Purify the reduced antibody using a desalting column to remove excess reducing agent.
-
-
Linker-Drug Conjugation:
-
Activate the cytotoxic drug with the aldehyde-functionalized PEG linker. The specific chemistry will depend on the functional groups present on the drug molecule.
-
React the activated linker-drug construct with the prepared antibody. The aldehyde group of the linker can react with specific amino acid residues on the antibody, such as engineered cysteines or lysines, to form a stable covalent bond.
-
-
Purification and Characterization:
-
Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker, and drug.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.
-
General Protocol for PROTAC Synthesis
This protocol outlines a general approach to synthesizing a PROTAC using a bifunctional linker.
-
Ligand-Linker Conjugation (Step 1):
-
React the aldehyde-functionalized PEG linker with the protein of interest (POI) binding ligand. The reaction conditions will depend on the specific functional groups on the ligand.
-
Purify the resulting ligand-linker intermediate by flash chromatography.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the amine terminus of the ligand-linker intermediate using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
Purify the deprotected intermediate.
-
-
Ligand-Linker Conjugation (Step 2):
-
Couple the deprotected ligand-linker intermediate with the E3 ligase ligand. This is typically achieved through an amide bond formation using coupling reagents like HATU or HOBt.
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram outlines the key steps in the synthesis of an Antibody-Drug Conjugate.
Caption: Key steps in the synthesis of an Antibody-Drug Conjugate.
Conclusion
This compound represents a critical class of chemical tools for the construction of sophisticated therapeutic agents. While detailed, peer-reviewed data on this specific molecule is limited, the principles of its application are well-established within the broader context of bioconjugation chemistry. The provided protocols and workflows, based on closely related analogues, offer a solid foundation for researchers to design and execute experiments aimed at developing novel PROTACs and ADCs. As the field of targeted therapeutics continues to evolve, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in the creation of more effective and safer medicines.
References
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two or more biomolecules.[1][2][3] These versatile tools are crucial for a myriad of applications, from elucidating protein-protein interactions and stabilizing protein complexes for structural analysis to the development of antibody-drug conjugates (ADCs) and diagnostic assays.[1][4][5] This guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, their classification, reaction chemistries, and practical applications, supplemented with detailed experimental protocols and quantitative data to empower researchers in their bioconjugation endeavors.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are categorized based on the identity and reactivity of their functional groups, as well as other key characteristics such as cleavability and spacer arm length.
Based on Reactive Group Similarity
-
Homobifunctional Crosslinkers: These possess two identical reactive groups, making them suitable for linking identical functional groups, such as in the polymerization of monomers or intramolecular crosslinking.[2][6][7] They are typically used in one-step reactions.[]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers are ideal for joining dissimilar molecules in a controlled, sequential manner, which minimizes unwanted self-conjugation and polymerization.[2][6][]
Based on Reactivity
-
Amine-Reactive Crosslinkers: These commonly target the primary amines found in the side chains of lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are a prominent example.[1][9]
-
Sulfhydryl-Reactive Crosslinkers: These specifically react with the thiol groups of cysteine residues. Maleimides are a widely used class of sulfhydryl-reactive groups.[1][10]
-
Photoreactive Crosslinkers: These crosslinkers contain a photoactivatable group that becomes reactive upon exposure to UV light, allowing for the capture of transient or weak interactions in a temporally controlled manner.[][12]
-
Zero-Length Crosslinkers: These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct covalent linkage of two molecules without becoming part of the final conjugate, thus introducing no additional spacer arm.[13][14][15][16]
Based on Cleavability
-
Non-Cleavable Crosslinkers: These form stable, permanent linkages, which are advantageous for applications requiring long-term stability, such as in the development of certain antibody-drug conjugates.[17][18]
-
Cleavable Crosslinkers: These contain a labile bond (e.g., a disulfide bond) within their spacer arm that can be broken under specific conditions (e.g., reduction), allowing for the release of the conjugated molecules.[17][19] This feature is particularly useful for applications like affinity purification and mass spectrometry-based analysis of crosslinked proteins.
Click Chemistry Crosslinkers
Click chemistry refers to a class of reactions that are rapid, selective, and high-yield.[20][21] In bioconjugation, this often involves the reaction between an azide and an alkyne.[7][20]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, but the copper catalyst can be toxic to living cells.[21][22]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained alkynes, making it suitable for in vivo applications.[][22]
Quantitative Data of Common Bifunctional Crosslinkers
The choice of a crosslinker is dictated by several factors, including the desired distance between the conjugated molecules and the solubility of the reagent. The following tables summarize the key quantitative data for a selection of commonly used bifunctional crosslinkers.
Table 1: Properties of Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No |
| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | NHS Ester | 16.1 | Yes (Hydroxylamine) | No |
| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | Sulfo-NHS Ester | 16.1 | Yes (Hydroxylamine) | Yes |
| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | No |
Table 2: Properties of Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes |
| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridylthiol | 6.8 | Yes (Disulfide) | No |
| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridylthiol | 15.7 | Yes (Disulfide) | No |
| SIA (Succinimidyl iodoacetate) | NHS Ester | Iodoacetyl | 1.5 | No | No |
| SANPAH (N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate) | NHS Ester | Phenyl Azide (Photoreactive) | 18.2 | No | No |
| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | Sulfo-NHS Ester | Phenyl Azide (Photoreactive) | 18.2 | No | Yes |
Experimental Protocols
The following sections provide detailed methodologies for common bioconjugation reactions using bifunctional crosslinkers.
General Protocol for Protein-Protein Conjugation using an NHS-Ester Crosslinker
This protocol outlines the conjugation of two proteins using a homobifunctional NHS-ester crosslinker.
Materials:
-
Protein A and Protein B to be conjugated
-
NHS-ester crosslinker (e.g., DSS or BS3)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-25 mM. For water-soluble crosslinkers like BS3, dissolve directly in the reaction buffer.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein mixture. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with and inactivate any excess NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Analysis: Analyze the conjugate using SDS-PAGE to confirm the formation of higher molecular weight species.
Two-Step Protocol for Heterobifunctional Crosslinking (NHS Ester and Maleimide)
This protocol describes the conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using an NHS-ester/maleimide heterobifunctional crosslinker like SMCC.
Materials:
-
Protein A (with accessible primary amines)
-
Protein B (with accessible sulfhydryl groups)
-
SMCC or Sulfo-SMCC crosslinker
-
Reaction Buffer A (amine-free, e.g., PBS, pH 7.2-7.5)
-
Reaction Buffer B (thiol-free, e.g., PBS, pH 6.5-7.0)
-
Reducing agent (e.g., DTT or TCEP), if Protein B has disulfide bonds
-
Desalting column
Procedure:
Step 1: Activation of Protein A with the NHS Ester
-
Dissolve Protein A in Reaction Buffer A to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of SMCC in DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Reaction Buffer B. The eluate will contain the maleimide-activated Protein A.
Step 2: Conjugation to Sulfhydryl-Containing Protein B
-
If Protein B contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like DTT. Remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer B.
-
Immediately mix the maleimide-activated Protein A with the sulfhydryl-containing Protein B in Reaction Buffer B.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.
Zero-Length Crosslinking using EDC and NHS
This protocol details the conjugation of a carboxyl-containing molecule to an amine-containing molecule.[16]
Materials:
-
Molecule 1 (with carboxyl groups)
-
Molecule 2 (with primary amines)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., hydroxylamine or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Activation of Carboxyl Groups: Dissolve Molecule 1 in Activation Buffer. Add EDC and NHS to final concentrations of 2-10 mM and 5-25 mM, respectively.[16]
-
Incubate for 15 minutes at room temperature to form the NHS-ester intermediate.
-
Optional Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. This step is omitted if disulfide bonds in the proteins are to be preserved.[16]
-
Conjugation: Add the activated Molecule 1 to Molecule 2 in the Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
Quenching the Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[16]
-
Purification: Purify the conjugate using a desalting column or dialysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for labeling a biomolecule with a reporter molecule using CuAAC.[14]
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing reporter molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing reporter molecule in the reaction buffer.
-
Prepare a premixed solution of CuSO4 and the chelating ligand.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[14]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography methods to remove the catalyst and excess reagents.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified signaling pathway where crosslinkers are applied.
Experimental Workflow for Protein-Protein Interaction Analysis
Caption: Workflow for identifying protein-protein interactions using chemical crosslinking and mass spectrometry.
Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Crosslinker
Caption: Two-step synthesis of an Antibody-Drug Conjugate (ADC) using an NHS-ester/maleimide crosslinker.
Simplified Signaling Pathway Analysis
Caption: Using a crosslinker to capture the interaction between a receptor and a signaling protein.
Conclusion
Bifunctional crosslinkers are powerful and versatile tools for bioconjugation, with a broad range of applications in research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, including reactivity, spacer arm length, and cleavability, is essential for the successful design and execution of bioconjugation experiments. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these reagents in their scientific pursuits.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 5. longdom.org [longdom.org]
- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. covachem.com [covachem.com]
- 9. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. interchim.fr [interchim.fr]
- 21. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 22. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Boc-Protected Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of conditions, while being readily removable under mild acidic conditions. This guide provides a comprehensive overview of the key features of Boc-protected amine linkers, including their synthesis, deprotection, and application, with a focus on quantitative data and detailed experimental protocols.
Core Features of the Boc Protecting Group
The Boc group is valued for its unique chemical properties that allow for strategic and controlled chemical manipulations:
-
Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3][4][5] This allows for selective deprotection without affecting other protecting groups that are sensitive to bases or hydrogenation.
-
Base and Nucleophile Stability: Boc-protected amines are stable to most bases and nucleophiles, which permits a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine.[6]
-
Orthogonality: The differential stability of the Boc group compared to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is a key principle in orthogonal protection strategies, which are fundamental to complex multi-step syntheses like solid-phase peptide synthesis (SPPS).[6][7]
-
Enhanced Stability and Handling: The introduction of the bulky Boc group can increase the stability of the linker molecule and improve its handling characteristics during synthesis and purification.[8]
Synthesis of Boc-Protected Amine Linkers
The most common method for the synthesis of Boc-protected amines involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[4][6] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or even water.[4][5][9]
General Experimental Protocol for Boc Protection
The following protocol describes a general procedure for the N-Boc protection of a primary amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., THF, DCM, or a water/THF mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1 to 1.5 equivalents). For aqueous conditions, a base like sodium hydroxide can be used. For anhydrous conditions, triethylamine is common.
-
Add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in the same solvent to the reaction mixture.[10]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, if an organic solvent was used, wash the mixture sequentially with saturated aqueous NaHCO₃ solution and brine.[10] If the reaction was performed in an aqueous medium, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
If necessary, purify the product by flash chromatography on silica gel.[10]
Note: For less nucleophilic amines, such as some aryl amines, alternative methods or catalysts may be required to achieve good yields.[11]
Cleavage of the Boc Protecting Group (Deprotection)
The removal of the Boc group is typically achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) is the most common reagent, often used as a solution in a solvent like dichloromethane (DCM).[2][4] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][2][3]
General Experimental Protocol for Boc Deprotection
This protocol outlines a standard procedure for the cleavage of a Boc protecting group.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve the Boc-protected compound in a mixture of TFA and DCM. A common ratio is 25-50% TFA in DCM.[2][7]
-
Stir the mixture at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, the resulting oil can be azeotroped with toluene (3 x 10 mL).[2]
-
The final product is typically obtained as the TFA salt of the deprotected amine.
Caution: The deprotection reaction releases isobutylene and carbon dioxide gas, so the reaction should not be performed in a closed system.[1][4]
Quantitative Data on Boc-Protected Linkers
The efficiency of Boc protection and deprotection reactions is generally high, and the stability of the Boc group is well-characterized under various conditions.
| Parameter | Condition | Value/Observation | Reference(s) |
| Deprotection Yield | Trifluoroacetic acid (TFA) | >95% | [8] |
| Stability | Basic conditions (e.g., piperidine) | Stable | [12][13] |
| Stability | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable | [14] |
| Stability | Nucleophiles | Stable | [6] |
| Cleavage Conditions | Strong acids (e.g., TFA, HCl) | Facile cleavage | [2][4][5] |
| Selective Cleavage | ZnBr₂ in CH₂Cl₂ | Selectively cleaves secondary N-BOC groups | [4] |
| Selective Cleavage | Montmorillonite K10 clay | Selectively cleaves aromatic N-BOC groups | [4] |
Applications in Drug Development and Research
Boc-protected amine linkers are indispensable tools in several areas of drug development and scientific research.
-
Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, amino acids with their α-amino group protected by Boc are sequentially coupled to a growing peptide chain on a solid support.[7][15][16] The Boc group is removed at each step with TFA before the next Boc-protected amino acid is added.
-
Antibody-Drug Conjugates (ADCs): Linkers are a critical component of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[][18][19] Boc-protected amine functionalities within the linker allow for a controlled, stepwise assembly of the ADC, preventing unwanted side reactions.[8] The stability of the linker in circulation is paramount to prevent premature drug release and off-target toxicity.[19][20][]
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins, linkers are used to connect a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[22] Boc-protected amines are frequently incorporated into these linkers to facilitate their synthesis.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language can effectively illustrate the chemical processes and experimental workflows involving Boc-protected amine linkers.
Caption: Mechanism of Boc protection of a primary amine.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. AN IMPROVED SYNTHESIS OF N-BOC PROTECTED ARYL AMINES | Semantic Scholar [semanticscholar.org]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of Linkers in Chemical Biology [bldpharm.com]
An In-depth Technical Guide to Aldehyde Reactivity for Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal of chemical tools available, aldehyde-based conjugation chemistry stands out for its versatility, selectivity, and efficiency in creating stable bioconjugates. This guide provides a comprehensive overview of aldehyde reactivity, detailing the core chemical principles, practical experimental protocols, and quantitative data to empower researchers in the design and execution of robust conjugation strategies.
Introduction to Aldehyde-Mediated Bioconjugation
Aldehydes are highly valuable functional groups for bioconjugation due to their electrophilic nature, which allows for selective reaction with specific nucleophiles under mild, aqueous conditions.[1][2] This chemoselectivity is crucial when working with complex biomolecules like proteins, which possess a multitude of potentially reactive functional groups.[3] The primary advantage of aldehyde-based conjugation lies in the ability to form stable covalent bonds with bioorthogonal partners, minimizing side reactions and preserving the integrity and function of the biological component.[4]
This guide will explore the principal methods for introducing aldehyde functionalities into proteins and delve into the most prevalent ligation chemistries, including hydrazone/oxime formation and the Pictet-Spengler ligation.
Site-Specific Incorporation of Aldehyde Functionality
A key prerequisite for effective bioconjugation is the precise introduction of a reactive handle—the aldehyde group—at a specific site on the protein. This site-specificity ensures the homogeneity of the final conjugate, which is critical for therapeutic applications and quantitative studies. Two primary methods have been established for this purpose: enzymatic modification and chemical oxidation.
Enzymatic Introduction: The Aldehyde Tag (Formylglycine Generating Enzyme)
A powerful chemoenzymatic approach utilizes the Formylglycine Generating Enzyme (FGE) to convert a cysteine residue within a specific peptide sequence, known as the "aldehyde tag," into a formylglycine (fGly) residue, which contains a reactive aldehyde group.[5][6]
The consensus sequence for FGE recognition is typically a pentapeptide, CxPxR, where 'x' can be any amino acid.[6][7] This tag can be genetically encoded at the N-terminus, C-terminus, or within internal loops of a target protein.[6] Co-expression of the tagged protein with FGE, either in prokaryotic or eukaryotic systems, leads to the efficient and site-specific conversion of the cysteine to formylglycine.[4][6] This method offers exquisite control over the location of the aldehyde handle.[8]
Chemical Oxidation: N-terminal Serine/Threonine
An alternative chemical method involves the mild oxidation of an N-terminal serine or threonine residue using sodium periodate (NaIO₄).[9][10] The periodate cleaves the bond between the α-carbon and the β-carbon of the amino acid, converting the N-terminal residue into a glyoxylyl group, which contains a reactive aldehyde.[10][11] This method is particularly useful when genetic manipulation is not feasible. However, care must be taken as prolonged exposure to periodate can lead to off-target oxidation of other residues like methionine and cysteine.[3]
Core Aldehyde Ligation Chemistries
Once the aldehyde functionality is installed, it can be selectively targeted by various nucleophiles to form stable covalent linkages.
Hydrazone and Oxime Ligation
The most widely used aldehyde conjugation reactions involve the formation of hydrazones and oximes through reaction with hydrazide and aminooxy-functionalized molecules, respectively.[12][13] These reactions proceed through a tetrahedral intermediate followed by dehydration to form a C=N double bond.[14]
The reaction is typically catalyzed by acid, with optimal pH often between 4 and 6.[5][15] However, the use of aniline and its derivatives as nucleophilic catalysts can significantly accelerate the reaction at neutral pH.[16][17]
Oxime linkages are generally more stable to hydrolysis than hydrazone linkages, making them preferable for applications requiring long-term stability.[7][12][14] The stability of both can be fine-tuned by the electronic properties of the substituents on the nucleophile.[12]
Pictet-Spengler Ligation
For applications demanding exceptional stability, the Pictet-Spengler ligation offers a robust alternative. This reaction forms a stable carbon-carbon bond.[9][15] A modified version, the hydrazino-Pictet-Spengler (HIPS) ligation, proceeds efficiently near neutral pH and involves the reaction of an aldehyde with an indole-containing hydrazine.[1][18] The reaction forms an initial hydrazone intermediate, which then undergoes an intramolecular cyclization to yield a highly stable tetracyclic product.[1][19]
Quantitative Data for Aldehyde Conjugation Chemistries
The choice of conjugation strategy often depends on the desired reaction kinetics and the required stability of the resulting linkage. The following tables summarize key quantitative data for the discussed reactions.
Table 1: Reaction Kinetics of Aldehyde Ligations
| Ligation Chemistry | Nucleophile | Electrophile | Conditions | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Hydrazone Ligation | 6-Hydrazinopyridyl peptide | Benzaldehyde | pH 7.0, 10 mM aniline | 190 ± 10 | [5] |
| Hydrazone Ligation | 6-Hydrazinopyridyl peptide | Benzaldehyde | pH 4.5, uncatalyzed | 3.0 ± 0.3 | [5] |
| Oxime Ligation | Aminooxyacetyl-peptide | Benzaldehyde | pH 7.0, 100 mM aniline | 8.2 ± 1.0 | [5] |
| Pictet-Spengler Ligation | Tryptamine | Aldehyde | pH 4-5 | ~10⁻⁴ | [15] |
| HIPS Ligation | Indole-hydrazine | Aldehyde | near neutral pH | Fast, comparable to oxime ligation | [1] |
Table 2: Stability of Conjugate Linkages
| Linkage | Conditions | Half-life / Stability | Key Finding | Reference |
| Oxime | pD 7.0 | ~600-fold more stable than methylhydrazone | Oximes are significantly more stable than simple hydrazones. | [7] |
| Hydrazone (fGly-oxime) | Human Plasma | < 18 hours | fGly-oximes show limited stability in serum. | [18] |
| HIPS Ligation Product | Human Plasma | > 5 days | HIPS ligation products are exceptionally stable in plasma. | [1] |
| Oxime | Aqueous solution | Can undergo appreciable hydrolysis | Underscores the need for irreversible ligations for some applications. | [15] |
Table 3: Equilibrium Constants for Hydrazone and Oxime Formation
| Linkage Type | Typical Keq (M⁻¹) | Reference |
| Hydrazone | 10⁴ - 10⁶ | [5] |
| Oxime | > 10⁸ | [5] |
Experimental Protocols
This section provides generalized, step-by-step protocols for key experiments in aldehyde-based conjugation. Researchers should optimize these protocols for their specific protein and payload.
Protocol: Aldehyde Tagging using FGE in E. coli
-
Vector Construction: Clone the gene of interest into an expression vector containing the aldehyde tag sequence (e.g., LCTPSR) at the desired location (N- or C-terminus).[6]
-
Co-transformation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing the tagged protein and a compatible plasmid encoding FGE (e.g., from Mycobacterium tuberculosis).[6]
-
Expression: Grow the co-transformed cells and induce the expression of both the tagged protein and FGE according to standard protocols (e.g., IPTG induction).[6] For optimal conversion, co-expression of FGE is recommended even though E. coli has some endogenous FGE-like activity.[4]
-
Purification: Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).
-
Verification: Confirm the conversion of cysteine to formylglycine using mass spectrometry. A successful conversion will result in a mass decrease of 1 Da compared to the cysteine-containing protein.[6]
Protocol: N-terminal Aldehyde Generation via Periodate Oxidation
-
Buffer Exchange: Exchange the purified protein with an N-terminal serine or threonine into an amine-free buffer (e.g., phosphate buffer) at a pH of approximately 7.0.[10]
-
Oxidation: Add a freshly prepared solution of sodium periodate to the protein solution. A final concentration of 1-10 mM periodate is typically used.[20] For selective oxidation of sialic acids, 1 mM is recommended, while higher concentrations ensure oxidation of other sugars.[20]
-
Incubation: Incubate the reaction at room temperature for 30 minutes, protected from light.[20]
-
Quenching: Quench the reaction by adding a scavenger such as glycerol or ethylene glycol.
-
Purification: Immediately remove excess periodate and byproducts by desalting or dialysis into an amine-free buffer.[20]
Protocol: General Oxime Ligation
-
Reactant Preparation: Dissolve the aldehyde-tagged protein in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a stock solution of the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Ligation Reaction: Add the aminooxy payload to the protein solution. A 10- to 50-fold molar excess of the payload is common. If catalysis is required, add a stock solution of aniline or a derivative to a final concentration of 10-100 mM.[5][16]
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[21]
-
Purification: Remove the excess payload and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography if the payload contains a suitable tag.
-
Characterization: Characterize the final conjugate by SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry to confirm the covalent modification and determine the conjugation efficiency.
Experimental Workflow and Purification
The overall process of generating a site-specifically modified protein via aldehyde chemistry follows a logical workflow.
Purification of the final bioconjugate is a critical step to remove unreacted payload, catalyst, and any side products. The choice of purification method depends on the properties of the protein and the conjugated molecule.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.
-
Affinity Chromatography: Can be used if the protein has an affinity tag (e.g., His-tag) or if the payload itself has a tag (e.g., biotin, which can be captured on streptavidin resin).[11]
-
Hydrophobic Interaction Chromatography (HIC): Often used for antibody-drug conjugates (ADCs), as the addition of a hydrophobic drug can significantly alter the protein's surface hydrophobicity.
-
Ion-Exchange Chromatography (IEX): Can separate protein species based on differences in surface charge, which may be altered upon conjugation.
Conclusion
Aldehyde reactivity provides a powerful and versatile platform for the site-specific conjugation of proteins and other biomolecules. The ability to introduce a bioorthogonal aldehyde handle through either enzymatic or chemical means, coupled with a selection of robust ligation chemistries, offers researchers precise control over the structure and homogeneity of their bioconjugates. By understanding the underlying chemical principles, reaction kinetics, and stability of different linkages, scientists and drug developers can rationally design and synthesize novel conjugates for a wide range of applications, from basic research tools to advanced therapeutics like antibody-drug conjugates. This guide serves as a foundational resource to aid in the successful implementation of aldehyde-based conjugation strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugation of Ald-Ph-PEG4-Boc to Primary Amines
Abstract
This document provides a detailed protocol for the conjugation of the heterobifunctional linker, Ald-Ph-PEG4-Boc, to molecules containing primary amines. This linker is designed with a terminal benzaldehyde group for covalent modification of primary amines via reductive amination, and a Boc-protected amine for subsequent, orthogonal deprotection and further functionalization. The inclusion of a 4-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.
Introduction
The this compound linker offers a versatile platform for multi-step bioconjugation. The core reaction involves two key stages:
-
Reductive Amination: The benzaldehyde group reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form an intermediate imine (Schiff base). This imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be efficiently removed under acidic conditions, revealing a primary amine that is available for subsequent conjugation steps.
This two-step approach allows for the controlled and sequential assembly of complex molecular architectures, a critical requirement in modern drug development and chemical biology.
Reaction Mechanism
The overall conjugation strategy involves an initial reductive amination followed by an optional deprotection step.
Caption: General reaction scheme for this compound conjugation.
Experimental Protocols
This section details the protocols for the two primary stages of conjugation: reductive amination and Boc deprotection.
This protocol describes the conjugation of the aldehyde group of the linker to a primary amine-containing molecule. The use of 2-picoline borane is recommended as it is a stable and effective reducing agent for this transformation.[1][2][3]
Materials and Reagents:
-
This compound Linker
-
Primary amine-containing molecule (e.g., protein, peptide, small molecule)
-
2-Picoline Borane (pic-BH₃)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer
-
Acetic Acid (AcOH)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound linker in a minimal amount of anhydrous DMF or MeOH to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolve the primary amine-containing molecule in the chosen reaction buffer. For biomolecules, a buffer pH between 6.0 and 7.5 is recommended. The formation of the initial imine is most efficient around pH 5, but the stability of the target molecule is paramount.[4][5]
-
Prepare a fresh stock solution of 2-picoline borane in anhydrous MeOH.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the primary amine-containing molecule with the this compound linker solution. A molar excess of the linker (typically 3-10 equivalents) is recommended to drive the reaction to completion.
-
If the reaction is performed in an organic solvent like methanol, a small amount of acetic acid (e.g., 10:1 MeOH:AcOH) can be added to catalyze the imine formation.
-
Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.
-
Add the 2-picoline borane solution to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).
-
Continue the incubation for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aldehyde groups by adding a quenching solution, such as Tris buffer, and incubating for 30 minutes.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography for proteins or reverse-phase HPLC for smaller molecules, to remove excess linker and reagents.
-
Quantitative Data Summary: Reductive Amination Conditions
| Parameter | Recommended Value | Notes |
| Solvent | Methanol (MeOH), Water (H₂O), DMF | For biomolecules, aqueous buffers like PBS are preferred. |
| pH | 5.0 - 7.5 | Optimal imine formation is near pH 5, but substrate stability is key.[5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize side reactions. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS or other appropriate analytical method.[6] |
| Linker:Substrate Ratio | 3:1 to 10:1 molar excess | Optimize based on the number of available amines on the substrate. |
| Reducing Agent | 2-Picoline Borane | A stable and mild alternative to NaBH₃CN.[3] |
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for subsequent reactions. The most common method involves treatment with a strong acid like trifluoroacetic acid (TFA).[7][8]
Materials and Reagents:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the purified Boc-protected conjugate in anhydrous DCM (e.g., 0.1-0.2 M concentration).
-
In a fume hood, add trifluoroacetic acid to the solution. A common formulation is a 20-50% TFA solution in DCM.[9]
-
Stir the mixture at room temperature.
-
-
Deprotection and Monitoring:
-
The deprotection reaction is typically rapid, often completing within 1-4 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
-
Workup and Isolation:
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter the solution and concentrate it in vacuo to obtain the deprotected amine, which is often isolated as a TFA salt. Further purification may be necessary depending on the application.
-
Quantitative Data Summary: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Time | Temperature |
| TFA | 20-50% (v/v) | DCM | 1-4 h | Room Temp. |
| 4M HCl | 4 M | 1,4-Dioxane or Ethyl Acetate | 1-4 h | Room Temp. |
| Zinc Bromide | 2-3 equivalents | DCM | Overnight | Room Temp. |
Data synthesized from multiple sources.[6][7]
Experimental Workflow Visualization
The following diagram illustrates the complete logical workflow from starting materials to the final functionalized conjugate.
Caption: Experimental workflow for conjugation and deprotection.
References
- 1. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 2. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 3. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Using Ald-Ph-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Ald-Ph-PEG4-Boc Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A typical PROTAC is composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[3][4] The this compound linker is a versatile, bifunctional linker designed for the modular synthesis of PROTACs. It features:
-
An aldehyde (Ald) group for covalent conjugation to an amine-containing ligand via reductive amination.
-
A phenyl (Ph) group which can provide some rigidity to the linker structure.
-
A polyethylene glycol (PEG4) chain to enhance hydrophilicity and improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[4]
-
A tert-butyloxycarbonyl (Boc)-protected amine which, after deprotection, provides a functional handle for coupling to the second ligand, typically via amide bond formation.
This document provides a detailed, step-by-step guide for the synthesis of PROTACs using the this compound linker, along with protocols for the characterization and evaluation of the resulting protein degraders.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using the this compound linker follows a sequential, two-step conjugation strategy. First, one of the ligands (either the POI ligand or the E3 ligase ligand) containing a primary or secondary amine is coupled to the aldehyde functionality of the linker via reductive amination. Following this, the Boc protecting group on the other end of the linker is removed, and the second ligand, functionalized with a carboxylic acid, is attached via an amide bond formation reaction.
Experimental Protocols
Protocol 1: Reductive Amination of this compound with an Amine-Containing Ligand
This protocol describes the coupling of an amine-containing ligand (Ligand 1-NH2) to the aldehyde group of the this compound linker.
Materials and Reagents:
-
This compound
-
Amine-containing ligand (Ligand 1-NH2)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid (optional)
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize it.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.[5]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-Boc intermediate.
Quantitative Data for Reductive Amination:
| Parameter | Value/Condition | Reference |
| Equivalents of this compound | 1.1 eq | General Protocol |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | [5] |
| Equivalents of Reducing Agent | 1.5 eq | [5] |
| Solvent | Anhydrous DCM or DMF | General Protocol |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 12-24 hours | [6] |
| Typical Yield | 60-80% | Estimated |
Protocol 2: Boc Deprotection of the Ligand 1-Linker-Boc Intermediate
This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
Materials and Reagents:
-
Ligand 1-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Ligand 1-Linker-Boc intermediate in anhydrous DCM.
-
Add an equal volume of TFA (e.g., a 1:1 mixture of DCM:TFA).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.[7]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual TFA.
-
The resulting amine-TFA salt is typically used in the next step without further purification.
Quantitative Data for Boc Deprotection:
| Parameter | Value/Condition | Reference |
| Reagent | Trifluoroacetic acid (TFA) | [7][8] |
| Solvent | Anhydrous DCM | [7] |
| TFA Concentration | 20-50% in DCM (v/v) | [9] |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | 1-2 hours | [7] |
| Typical Yield | >95% (crude) | Estimated |
Protocol 3: Amide Coupling with a Carboxylic Acid-Containing Ligand
This protocol describes the final step of the PROTAC synthesis, where the deprotected linker-amine is coupled with a carboxylic acid-containing ligand (Ligand 2-COOH).
Materials and Reagents:
-
Ligand 1-Linker-NH2 intermediate (as TFA salt)
-
Carboxylic acid-containing ligand (Ligand 2-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
In a separate flask, dissolve the crude Ligand 1-Linker-NH2 TFA salt in a minimal amount of anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.
-
Add the solution of the deprotected linker-amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the pure compound.
Quantitative Data for Amide Coupling:
| Parameter | Value/Condition | Reference |
| Coupling Reagent | HATU | [3] |
| Equivalents of Ligand 2-COOH | 1.0 eq | [3] |
| Equivalents of HATU | 1.2 eq | [3] |
| Base | DIPEA | [3] |
| Equivalents of DIPEA | 3.0-5.0 eq | [3] |
| Solvent | Anhydrous DMF | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 4-16 hours | [3] |
| Typical Yield | 40-70% | Estimated |
Characterization of the Final PROTAC
The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the structure of the PROTAC molecule.[11][]
Application: PROTAC-Mediated Degradation of BRD4
As a proof-of-concept, a PROTAC synthesized using the this compound linker can be designed to target Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[13][14] The POI ligand would be a known BRD4 inhibitor (e.g., JQ1) functionalized with an amine, and the E3 ligase ligand would be a derivative of thalidomide (e.g., pomalidomide) with a carboxylic acid handle to recruit the Cereblon (CRBN) E3 ligase.
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of oncogenes, such as c-MYC.[15][16] By inducing the degradation of BRD4, a PROTAC can downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.[9]
Experimental Workflow for PROTAC Evaluation
A series of in vitro cellular assays are required to evaluate the efficacy of the newly synthesized PROTAC.
Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of the target protein (e.g., BRD4) in response to PROTAC treatment.[1][9]
Materials and Reagents:
-
Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[1][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][17]
Protocol 5: Cell Viability Assay
This protocol is used to assess the effect of the PROTAC on cell proliferation and determine its IC50 value.[18]
Materials and Reagents:
-
Human cancer cell line
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell growth).[18]
Conclusion
The this compound linker provides a robust and versatile platform for the modular synthesis of PROTACs. The synthetic protocols outlined in this document, based on reductive amination and amide coupling, offer a reliable method for constructing these complex molecules. The subsequent evaluation protocols are essential for characterizing the efficacy of the synthesized PROTACs in inducing the degradation of the target protein and inhibiting cancer cell growth. This comprehensive guide serves as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 16. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Ald-Ph-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Ald-Ph-PEG4-Boc is a heterobifunctional linker that offers a strategic approach to ADC development. It features a benzaldehyde group for conjugation to a hydrazine- or aminooxy-functionalized payload, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected amine for potential further modification or to simply terminate the linker.
This document provides detailed application notes and protocols for the utilization of this compound in the development of ADCs. It covers the preparation of the linker and payload, conjugation to an antibody, and subsequent characterization and evaluation of the resulting ADC.
Chemical Structure and Reaction Principle
The this compound linker facilitates the formation of a stable hydrazone bond upon reaction with a hydrazine-containing payload. The Boc (tert-butyloxycarbonyl) group protects a terminal amine, which can be deprotected if further functionalization is desired. The overall strategy involves the reaction of the aldehyde group on the linker with a hydrazine moiety on the cytotoxic drug.
Experimental Workflow for ADC Development using this compound
The following diagram outlines the key steps in the development of an ADC using the this compound linker.
Caption: Experimental workflow for ADC development.
Detailed Experimental Protocols
Protocol 1: Preparation of Hydrazine-Functionalized Payload
This protocol describes the introduction of a hydrazine moiety onto a cytotoxic drug containing a suitable functional group (e.g., carboxylic acid).
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Hydrazine hydrate or a suitable hydrazine-containing reagent
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.5 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.
-
Hydrazine Coupling: In a separate flask, dissolve hydrazine hydrate (5 equivalents) in anhydrous DMF. Slowly add the activated drug solution to the hydrazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the hydrazine-functionalized payload.
Protocol 2: Conjugation of this compound Linker to Hydrazine-Functionalized Payload
This protocol details the formation of the hydrazone bond between the linker and the payload.
Materials:
-
This compound
-
Hydrazine-functionalized payload
-
Anhydrous ethanol or a suitable organic solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the hydrazine-functionalized payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol.
-
Catalysis: Add a catalytic amount of acetic acid to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting linker-payload conjugate by preparative HPLC or silica gel chromatography.
Protocol 3: Antibody-Linker-Payload Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody. This protocol assumes a site-specific conjugation strategy where the antibody has been engineered to contain a reactive partner for the linker, such as a hydrazine or aminooxy group. For stochastic conjugation to lysine residues, the Boc-protected amine on the linker would first need to be deprotected and then activated for reaction with lysines. The following protocol focuses on the more controlled site-specific approach.
Materials:
-
Monoclonal antibody (mAb) with an engineered reactive site (e.g., containing a hydrazine group introduced via a HyNic linker)
-
Ald-Ph-PEG4-Payload conjugate
-
Phosphate-buffered saline (PBS), pH 6.0-7.4
-
Aniline (as a catalyst, optional)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the Ald-Ph-PEG4-Payload conjugate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the antibody solution. A typical molar ratio is 5-10 equivalents of the linker-payload per antibody. If using, add aniline to a final concentration of 1-10 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The optimal time and temperature should be determined empirically.
-
Purification:
-
Removal of Excess Reagents: Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (SEC).
-
Fractionation of ADC Species: For a more homogeneous product, further purify the ADC using HIC to separate species with different drug-to-antibody ratios (DAR).
-
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of the protein and the drug can be determined, and the DAR calculated.[1][][3]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.[1][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the interchain disulfide bonds, the light and heavy chains can be separated by RP-HPLC. The DAR can be calculated from the relative peak areas of the conjugated and unconjugated chains.[1]
-
Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains), allowing for precise DAR determination.[][3][4]
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance of antibody and payload at their respective λmax. | Simple, rapid, and requires minimal sample. | Can be inaccurate if the payload absorbs at 280 nm or if there are impurities.[1][] |
| HIC | Separates based on hydrophobicity, which increases with drug loading. | Provides information on DAR distribution. | May not be suitable for all ADCs; requires method development.[1][3] |
| RP-HPLC | Separates reduced light and heavy chains based on hydrophobicity. | Provides information on drug distribution on light and heavy chains. | Requires reduction of the antibody; more complex than UV/Vis.[1] |
| LC-MS | Measures the mass of the ADC or its subunits. | Highly accurate and provides detailed information on DAR distribution. | Requires specialized instrumentation and expertise.[][3][4] |
In Vitro Stability Assessment
The stability of the linker is crucial to prevent premature drug release.
Protocol 4: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
PBS
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. A typical concentration is 100 µg/mL.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to release the free payload. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.[5][6][7][8]
-
Data Analysis: Plot the percentage of released drug over time to determine the stability of the ADC in plasma.
| Linker Type | Stability at pH 7.4 (Plasma) | Stability at pH 4.5-5.5 (Lysosome) | Reference |
| Hydrazone | Generally stable, but can be susceptible to hydrolysis depending on the structure. Aromatic hydrazones are more stable than aliphatic ones. | Labile, facilitating drug release in the acidic environment of lysosomes. | [5][] |
| Disulfide | Moderately stable; can be cleaved by reducing agents like glutathione in the plasma. | Readily cleaved in the reducing environment of the cell. | [5] |
| Peptide (e.g., Val-Cit) | Stable in circulation. | Cleaved by lysosomal proteases (e.g., Cathepsin B). | [5] |
| Thioether (non-cleavable) | Highly stable. | Drug is released upon lysosomal degradation of the antibody. | [5] |
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill cancer cells in vitro.
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][11][12][13]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[10]
Mechanism of Action of the Resulting ADC
The following diagram illustrates the proposed mechanism of action for an ADC developed using an aldehyde-reactive linker and a hydrazine-functionalized payload.
Caption: Mechanism of action of the ADC.
Conclusion
The this compound linker provides a versatile platform for the development of ADCs. The aldehyde functionality allows for a specific and stable conjugation with hydrazine-modified payloads, while the PEG spacer enhances the physicochemical properties of the resulting conjugate. The protocols and data presented herein offer a comprehensive guide for researchers in the field of ADC development, from initial conjugation to final in vitro characterization. Careful optimization of each step is essential to produce a homogeneous, stable, and potent ADC with a favorable therapeutic window.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ald-Ph-PEG4-Boc in the Synthesis of E3 Ligase-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the utilization of the bifunctional linker, Ald-Ph-PEG4-Boc, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols focus on the conjugation of this linker with common E3 ligase ligands, a critical step in the development of novel targeted protein degraders.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a crucial determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
The this compound linker is a versatile building block for PROTAC synthesis. It features a benzaldehyde group for covalent conjugation to an E3 ligase ligand, a polyethylene glycol (PEG) spacer to enhance solubility and optimize the distance between the two ligands, and a Boc-protected amine for subsequent attachment of the POI ligand. This document outlines the synthetic route for conjugating this compound with amine-bearing E3 ligase ligands, such as derivatives of pomalidomide (a CRBN ligand) and VHL ligands.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for degradation.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a two-step process:
-
Conjugation to the E3 Ligase Ligand: Reductive amination between the benzaldehyde group of the linker and a primary or secondary amine on the E3 ligase ligand.
-
Deprotection and POI Ligand Attachment: Removal of the Boc protecting group to reveal a primary amine, followed by amide bond formation with a carboxylic acid-functionalized POI ligand.
This document focuses on the first critical step: the reaction of this compound with an E3 ligase ligand.
Protocol 1: Reductive Amination with an Amine-Containing E3 Ligase Ligand
This protocol describes a general procedure for the reductive amination reaction. The specific E3 ligase ligand should possess a free primary or secondary amine for conjugation. An example would be an amino-functionalized pomalidomide derivative.
Workflow Diagram:
Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its widespread use is attributed to its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected compounds, such as Ald-Ph-PEG4-Boc, is a critical step in many synthetic pathways, especially in the field of bioconjugation and drug delivery. This molecule incorporates a terminal aldehyde for conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine. The selective removal of the Boc group unveils a primary amine, ready for subsequent modification, such as the attachment of payloads or targeting ligands.
This document provides detailed protocols for the acidic deprotection of this compound, addressing the potential challenges associated with the acid-sensitive aldehyde functionality.
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected amine under acidic conditions proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1]. This protonation weakens the carbonyl-oxygen bond, leading to the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
Experimental Protocols
Extreme care should be taken when handling strong acids like TFA and HCl. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection[2]. However, TFA is a strong acid, and careful control of the reaction time is necessary to minimize potential side reactions with the aldehyde group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution. A common starting concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).
-
Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Purify the product as necessary, for example, by column chromatography on silica gel.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another widely used protocol for Boc deprotection and is often considered slightly milder than TFA[3][4].
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 16 hours[3].
-
Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized. To obtain the free amine, dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the free amine.
-
Purify the product as needed.
Data Presentation
The selection of the deprotection conditions can significantly impact the yield and purity of the final product. The following table summarizes the typical reaction parameters for the acidic deprotection of Boc-protected amines. It is important to note that the optimal conditions for this compound should be determined experimentally, with careful monitoring to assess the stability of the aldehyde functionality.
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Expected Outcome | Potential Side Reactions with Aldehyde |
| 20-50% TFA | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | High yield, fast reaction | Acetal formation (if alcohols are present), polymerization, or other acid-catalyzed degradations. |
| 4M HCl | 1,4-Dioxane | Room Temp | 1 - 16 h | High yield, generally milder than TFA | Similar to TFA, but potentially at a slower rate. |
Disclaimer: The expected outcomes are based on general observations for Boc deprotection. The presence of the aldehyde and PEG linker in this compound may influence the reaction, and optimization of the reaction conditions is highly recommended.
Mandatory Visualizations
Boc Deprotection Signaling Pathway
Caption: Mechanism of Boc deprotection under acidic conditions.
Experimental Workflow for Boc Deprotection of this compound
Caption: Experimental workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for Ald-Ph-PEG4-Boc in Protein-Small Molecule Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-Boc is a heterobifunctional linker designed for the precise coupling of proteins to small molecules. This linker is particularly valuable in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring an aldehyde group, a Boc-protected amine, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers several advantages in the field of bioconjugation.
The aldehyde functionality provides a chemoselective handle for reaction with hydrazide or aminooxy-containing molecules, forming stable hydrazone or oxime bonds, respectively.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal conjugation strategies. This amine can be deprotected under acidic conditions to enable subsequent coupling to a second molecule of interest.[][4] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the protein and the small molecule, which can be crucial for maintaining the biological activity of both components. The length of the PEG linker has been shown to be a critical parameter in optimizing the efficacy of PROTACs.[2][5]
These application notes provide detailed protocols for the use of this compound in the synthesis of protein-small molecule conjugates, with a focus on the generation of ADCs and PROTACs.
Data Presentation
Table 1: Representative Quantitative Data for this compound Conjugation
| Parameter | Typical Range | Expected Outcome | Analytical Method |
| Linker to Protein Molar Ratio | 2:1 to 20:1 | Drug-to-Antibody Ratio (DAR) of 2-4 | HIC-HPLC, Mass Spectrometry |
| Reaction Time (Aldehyde-Hydrazide) | 2 - 16 hours | > 80% Conjugation Efficiency | SDS-PAGE, UV-Vis Spectroscopy |
| pH (Aldehyde-Hydrazide Ligation) | 5.5 - 7.0 | Optimal hydrazone bond formation | N/A |
| Boc Deprotection Efficiency | > 95% | Complete removal of Boc group | LC-MS |
| Final Conjugate Purity | > 95% | Removal of unconjugated species | Size Exclusion Chromatography (SEC) |
| Yield of Purified Conjugate | 30 - 70% | Dependent on scale and purification | UV-Vis Spectroscopy |
Note: The values presented in this table are representative and may vary depending on the specific protein, small molecule, and reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule to an Antibody using this compound
This protocol describes a two-step process. First, the this compound linker is attached to a small molecule containing a hydrazide group. Second, the Boc group is removed, and the resulting amine is coupled to the antibody.
Materials:
-
This compound
-
Hydrazide-functionalized small molecule (e.g., a cytotoxic drug)
-
Antibody (e.g., IgG)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer, pH 5.5
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Size Exclusion Chromatography (SEC) column
-
Dialysis tubing or centrifugal filtration units
Step 1: Conjugation of this compound to a Hydrazide-Functionalized Small Molecule
-
Dissolve the hydrazide-functionalized small molecule in anhydrous DMF or DMSO.
-
Add a 1.1 molar equivalent of this compound to the solution.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the hydrazone bond.
-
Upon completion, the product can be purified by reverse-phase HPLC if necessary, or used directly in the next step after removal of the solvent under vacuum.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of 20-50% TFA in DCM.[4]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting amine-functionalized linker-small molecule conjugate is now ready for conjugation to the antibody.
Step 3: Conjugation to the Antibody
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Activate the carboxylic acid groups on the antibody by adding a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Dissolve the deprotected linker-small molecule conjugate from Step 2 in DMF or DMSO and add it to the activated antibody solution. A molar excess of 5-20 fold of the linker-drug conjugate over the antibody is a good starting point.
-
Adjust the pH of the reaction mixture to 7.5-8.0 with DIPEA.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Purification and Characterization of the ADC
-
Purify the resulting Antibody-Drug Conjugate (ADC) using a pre-equilibrated SEC column to remove unconjugated linker-drug and other small molecules.
-
Alternatively, the ADC can be purified by dialysis against PBS or by using centrifugal filtration units.
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SDS-PAGE and SEC.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by sequentially attaching a ligand for an E3 ligase and a ligand for a target protein to the this compound linker.
Materials:
-
This compound
-
E3 ligase ligand with a free amine (e.g., derived from Thalidomide)
-
Target protein ligand with a hydrazide group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
TFA in DCM
-
Sodium Acetate Buffer, pH 5.5
-
Reverse-phase HPLC system for purification
Step 1: Coupling of the E3 Ligase Ligand
-
This step assumes the Boc-protected amine of this compound is first deprotected to reveal the amine, which is then coupled to a carboxylic acid on the E3 ligase ligand. Alternatively, if the E3 ligase ligand has a free amine, it can be coupled to a variant of the linker with a terminal carboxylic acid. For this protocol, we will assume the this compound is first deprotected.
-
Dissolve this compound in 20-50% TFA in DCM and stir for 1-2 hours at room temperature.
-
Remove the solvent and TFA under vacuum.
-
Dissolve the deprotected aldehyde-PEG4-amine, the E3 ligase ligand (with a carboxylic acid), HATU (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting aldehyde-PEG4-E3 ligase ligand conjugate by reverse-phase HPLC.
Step 2: Coupling of the Target Protein Ligand
-
Dissolve the purified product from Step 1 and the hydrazide-functionalized target protein ligand (1.1 equivalents) in DMF with 5% sodium acetate buffer (pH 5.5).
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the formation of the PROTAC molecule by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Reaction mechanism of aldehyde-hydrazide ligation.
Caption: PROTAC-mediated degradation of AKT in the PI3K/AKT/mTOR pathway.
References
- 1. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes and Protocols for Bioconjugation with Aldehyde Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research, enabling the precise linkage of molecules to confer novel functionalities. Aldehyde linkers offer a versatile and robust platform for the covalent modification of biomolecules, particularly proteins and antibodies. This is achieved through the formation of stable bonds with amine- or hydrazide-functionalized molecules. The aldehyde group, which can be introduced site-specifically, provides a bio-orthogonal handle for conjugation, minimizing off-target reactions and preserving the biological activity of the target molecule.
These application notes provide a comprehensive overview of the experimental workflow for bioconjugation using aldehyde linkers. Detailed protocols for aldehyde generation, conjugation, and characterization of the resulting bioconjugates are presented. Furthermore, quantitative data on reaction efficiencies and linkage stability are summarized for comparative analysis.
Methods for Generating Aldehyde Functionality
Two primary methods are employed to introduce reactive aldehyde groups onto proteins and antibodies: chemical oxidation of carbohydrate moieties and enzymatic conversion of a genetically encoded tag.
Periodate Oxidation of Glycans
Antibodies and other glycoproteins possess carbohydrate chains, primarily in the Fc region, which can be chemically oxidized to generate aldehyde groups. This method offers a convenient way to achieve site-specific modification away from the antigen-binding sites.
Enzymatic Generation via Formylglycine-Generating Enzyme (FGE)
For more precise control over the conjugation site, a genetic approach can be used. A short peptide sequence, known as an aldehyde tag (e.g., CxPxR), is engineered into the protein of interest. Co-expression with formylglycine-generating enzyme (FGE) results in the oxidation of the cysteine residue within the tag to a formylglycine (fGly) residue, which contains a reactive aldehyde group.[1]
Bioconjugation Chemistries
Once the aldehyde functionality is introduced, conjugation can proceed via two main pathways:
-
Reaction with Hydrazides and Aminooxy Groups: Aldehydes react with hydrazide-functionalized molecules to form hydrazone linkages, or with aminooxy-functionalized molecules to form even more stable oxime linkages.[2] These reactions are highly efficient and can be performed under mild, aqueous conditions.
-
Reductive Amination: Aldehydes can react with primary amines to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
Experimental Workflow Overview
The overall experimental workflow for bioconjugation with aldehyde linkers can be summarized in the following logical steps, from initial protein preparation to final characterization of the conjugate.
Caption: General experimental workflow for bioconjugation with aldehyde linkers.
Data Presentation
Table 1: Comparative Stability of Hydrazone and Oxime Linkages
The stability of the resulting linkage is a critical parameter, especially for in vivo applications. Oxime linkages are significantly more stable than hydrazone linkages, particularly at physiological pH.[1][2][3][4]
| Linkage Type | pH | Half-life (t½) | Reference |
| Hydrazone | 7.2 | 183 hours | [3] |
| Hydrazone | 5.0 | 4.4 hours | [3] |
| Oxime | 7.0 | ~600-fold more stable than methylhydrazone | [2] |
Table 2: Drug-to-Antibody Ratio (DAR) for Site-Specific Aldehyde-Tagged ADCs
Site-specific conjugation using the aldehyde tag technology allows for the production of homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).
| Aldehyde Tag Location | Cys to fGly Conversion Efficiency | Conjugation Efficiency | Final Average DAR | Reference |
| Light Chain (LC) | 86% | 75% | ~1.3 | [5] |
| Heavy Chain (CH1) | 92% | >90% | ~1.7 | [5] |
| Heavy Chain (C-terminus) | 98% | >90% | ~1.8 | [5] |
Application in Signaling Pathway Analysis: GPCR Internalization
Fluorescently labeled ligands or antibodies are powerful tools for studying the dynamics of cell surface receptors, such as G-protein coupled receptors (GPCRs).[1][6][7] By conjugating a fluorophore to a GPCR-specific antibody via an aldehyde linker, the process of ligand-induced receptor internalization and subsequent intracellular trafficking can be visualized and quantified.
Caption: GPCR internalization pathway tracked with a fluorescently-labeled antibody.
Experimental Protocols
Protocol 1: Generation of Aldehydes on an Antibody via Periodate Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a purified antibody.
Materials:
-
Purified antibody (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: Exchange the antibody into Oxidation Buffer using a desalting column. Adjust the antibody concentration to 2 mg/mL.
-
Periodate Solution Preparation: Prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer immediately before use. Protect from light.
-
Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the antibody solution for a final concentration of 10 mM NaIO₄.
-
Incubation: Incubate the reaction mixture for 2 hours at 4°C in the dark with gentle mixing.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 15 mM glycerol. Incubate for 15 minutes at 4°C in the dark.
-
Purification: Immediately purify the oxidized antibody from excess periodate and glycerol by buffer exchanging into a suitable conjugation buffer (e.g., PBS, pH 6.0-7.0) using a desalting column. The aldehyde-activated antibody is now ready for conjugation.
Protocol 2: Conjugation of an Aldehyde-Activated Antibody with a Hydrazide-Linker
This protocol details the reaction between an aldehyde-activated antibody and a hydrazide-functionalized molecule.
Materials:
-
Aldehyde-activated antibody (from Protocol 1) in PBS, pH 6.0-7.0
-
Hydrazide-functionalized linker/payload (e.g., Biotin-LC-Hydrazide, fluorescent dye hydrazide)
-
Anhydrous DMSO
-
Conjugation Buffer: PBS, pH 6.0-7.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or desalting columns)
Procedure:
-
Linker Preparation: Dissolve the hydrazide-functionalized linker in a minimal amount of anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Molar Ratio Calculation: Determine the desired molar excess of the hydrazide linker to the antibody. A 20-50 fold molar excess is a common starting point.
-
Conjugation Reaction: Add the calculated volume of the hydrazide linker stock solution to the aldehyde-activated antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker from the antibody conjugate using SEC or a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified conjugate as described in the characterization protocols below.
Protocol 3: Characterization of Antibody-Drug Conjugates (ADCs)
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, which typically increases the hydrophobicity of the antibody.[2][6][8]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR value of that species) / Σ(Total Peak Area)
-
B. Characterization by Native Mass Spectrometry
Native mass spectrometry allows for the analysis of the intact ADC, providing information on the mass of the entire conjugate and the distribution of drug-loaded species.[9][10]
Materials:
-
LC/Q-TOF mass spectrometer
-
SEC column for online buffer exchange
-
Mobile Phase: Volatile buffer such as 150 mM Ammonium Acetate, pH 7.0
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in a suitable buffer for injection.
-
LC-MS Analysis:
-
Inject the sample onto the SEC column for online buffer exchange into the volatile mobile phase.
-
Introduce the eluent directly into the mass spectrometer using a native ESI source.
-
Acquire data in the appropriate m/z range for the intact ADC.
-
-
Data Deconvolution:
-
Process the raw mass spectrum using a deconvolution algorithm (e.g., Maximum Entropy) to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated antibody and the various drug-conjugated species.
-
-
DAR Calculation:
-
Determine the mass of each peak and calculate the number of conjugated drugs.
-
Use the relative intensities of the peaks to calculate the average DAR.
-
Conclusion
Bioconjugation with aldehyde linkers is a powerful strategy for the site-specific modification of biomolecules. The choice between chemical and enzymatic methods for aldehyde generation allows for flexibility depending on the target molecule and the desired level of control. The subsequent conjugation chemistries are robust and yield stable bioconjugates. The detailed protocols and characterization methods provided herein serve as a comprehensive guide for researchers to successfully implement this technology in their drug development and research endeavors.
References
- 1. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering Phosphorylation-Based Specificities through Functional Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Aldehydes alter TGF-β signaling and induce obesity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding and exploiting substrate recognition by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ald-Ph-PEG4-Boc for Cell-Based Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). Ald-Ph-PEG4-Boc is a versatile polyethylene glycol (PEG)-based linker widely employed in the synthesis of PROTACs. Its PEG4 moiety imparts hydrophilicity, enhancing the solubility of the often large and hydrophobic PROTAC molecule. The terminal aldehyde and Boc-protected amine functionalities provide reactive handles for the covalent attachment of ligands for the POI and an E3 ligase, respectively. This application note provides detailed protocols for the use and evaluation of PROTACs synthesized with an this compound linker in cell-based degradation assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using the this compound linker functions by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC entering the cell and forming a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity, facilitated by the flexible PEG4 linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Troubleshooting & Optimization
Ald-Ph-PEG4-Boc stability issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ald-Ph-PEG4-Boc in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The main stability concerns for this compound in aqueous solutions revolve around the two functional ends of the molecule: the benzaldehyde group and the Boc-protected amine. The benzaldehyde can undergo oxidation or other side reactions, while the Boc (tert-butyloxycarbonyl) group is susceptible to cleavage under acidic conditions.
Q2: What is the optimal pH range for working with this compound in aqueous buffers?
A2: The optimal pH range depends on the intended application. For reactions involving the aldehyde group with amines (e.g., protein conjugation), a pH range of 5.5 to 9.5 is generally effective.[1] To favor N-terminal specific conjugation to a protein, a more acidic pH of 5.0 to 6.5 is recommended.[1] However, it is crucial to consider the stability of the Boc group, which can be labile at lower pH values. It is generally recommended to avoid strongly acidic conditions (pH < 4) to prevent premature deprotection of the Boc group.
Q3: How should I store my this compound, both in solid form and in solution?
A3: For long-term storage, solid this compound should be kept at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] For solutions, it is best to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C. Some suppliers suggest that stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to a month.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I expect the benzaldehyde group in this compound to be stable in my aqueous buffer?
A4: Aromatic aldehydes, such as the benzaldehyde in this linker, generally exhibit greater stability in aqueous solutions compared to aliphatic aldehydes.[1] However, prolonged exposure to aqueous buffers, especially at non-optimal pH or in the presence of oxidizing agents, can lead to degradation.
Q5: Under what conditions will the Boc protecting group be cleaved?
A5: The Boc group is stable under basic and mildly acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] While generally stable above pH 4, the exact lability can be influenced by the specific molecular structure and buffer components.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity of the aldehyde group with my target molecule (e.g., protein, amine). | Degradation of the aldehyde group. The aldehyde may have oxidized or degraded due to improper storage or handling. | Use fresh or properly stored this compound. Ensure that all buffers are freshly prepared and de-gassed to minimize dissolved oxygen. |
| Suboptimal pH of the reaction buffer. The reaction between an aldehyde and an amine is pH-dependent. | Adjust the pH of your reaction buffer to the optimal range for your specific conjugation (typically pH 5.5-9.5).[1] | |
| Presence of primary amines in the buffer. Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the aldehyde. | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[5] | |
| Premature cleavage of the Boc protecting group. | Low pH of the aqueous buffer. The Boc group is acid-labile and can be cleaved at pH values below 4.[4] | Maintain a pH above 4, and preferably in the neutral to slightly basic range if the aldehyde reactivity is not compromised. Use a well-buffered system to avoid pH drops. |
| Contamination of reagents with acids. | Ensure all reagents and solvents are free from acidic contaminants. | |
| Unexpected side-products or a mixture of products observed in analysis (e.g., LC-MS). | Degradation of the PEG chain. While generally stable, the PEG chain can be susceptible to oxidative degradation. | Prepare buffers with high-purity water and consider de-gassing to remove oxygen. Store the linker under an inert atmosphere. |
| Instability of the entire linker molecule in the experimental conditions. | Perform a stability study of the linker in your specific buffer system over the time course of your experiment. Analyze samples at different time points using LC-MS to identify degradation products. |
Data on this compound Stability
| Buffer System (e.g., PBS, HEPES) | pH | Temperature (°C) | Time (hours) | % Remaining this compound | Major Degradation Products |
| 0.1 M Phosphate Buffer | 5.0 | 4 | 0 | 100 | - |
| 24 | |||||
| 48 | |||||
| 0.1 M Phosphate Buffer | 7.4 | 25 | 0 | 100 | - |
| 24 | |||||
| 48 | |||||
| 0.1 M Acetate Buffer | 4.0 | 25 | 0 | 100 | - |
| 6 | |||||
| 12 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time by monitoring its degradation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., sodium phosphate, sodium chloride)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4) using high-purity water. Filter the buffer through a 0.22 µm filter.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Incubation:
-
Add a specific volume of the this compound stock solution to the prepared aqueous buffer to achieve a final concentration (e.g., 1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 4°C or 25°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any potential degradation by diluting the aliquot in a solution of 50:50 ACN:water with 0.1% formic acid.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a reverse-phase HPLC-MS method.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 15 minutes).
-
Detection: Monitor the UV absorbance at a relevant wavelength (e.g., 254 nm) and use the mass spectrometer to identify the parent mass of this compound and any degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Identify the mass of any significant new peaks that appear over time to characterize the degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound in aqueous buffer.
References
Technical Support Center: Purification of Ald-Ph-PEG4-Boc Conjugated Molecules
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of molecules conjugated with the Ald-Ph-PEG4-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying a molecule conjugated with this compound?
A1: A multi-step chromatographic approach is typically most effective. The strategy usually begins with a size-based separation to remove small molecule impurities, followed by a higher-resolution technique to separate the desired conjugate from unreacted starting materials and other byproducts. A common sequence is Size Exclusion Chromatography (SEC) for initial cleanup, followed by Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX) for high-resolution polishing.[1][2]
Q2: How can I remove unreacted this compound linker from my reaction mixture?
A2: Size-based methods are highly effective for removing smaller, unreacted PEG linkers. Size Exclusion Chromatography (SEC) is ideal for separating a large conjugated protein or peptide from the much smaller linker.[1][] For smaller conjugated molecules, dialysis or diafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used.[4][5]
Q3: My PEGylated conjugate appears to be aggregating during or after purification. What can I do?
A3: Aggregation can be caused by harsh purification conditions, particularly with RP-HPLC. Consider using a gentler method like Hydrophobic Interaction Chromatography (HIC), which uses non-denaturing conditions.[1][] You can also optimize your buffer conditions by adjusting the pH and ionic strength or by adding excipients like arginine, which can help reduce protein-protein interactions.[1]
Q4: I am seeing multiple peaks for my product. What could be the cause?
A4: Multiple peaks can indicate product heterogeneity. This may be due to the presence of species with different degrees of PEGylation (e.g., mono- or di-PEGylated products) or positional isomers where the linker has attached to different sites on the molecule.[1][] High-resolution techniques like IEX or analytical RP-HPLC are necessary to resolve and separate these different species.[1][6]
Q5: Which chromatographic method offers the best resolution for PEGylated molecules?
A5: The choice depends on the specific properties of your conjugate. RP-HPLC often provides excellent resolution for separating positional isomers and species with different numbers of attached PEGs.[6] Ion-Exchange Chromatography (IEX) is particularly powerful for separating molecules based on the degree of PEGylation, as the PEG chain can shield surface charges, leading to distinct elution profiles.[][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugate.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Incomplete conjugation reaction. | Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH.[1][8] |
| Product loss during purification steps. | Review each purification step for potential sources of loss. Consider a different chromatography resin or optimize elution conditions. For SEC, ensure the column is properly calibrated for the size of your conjugate.[1] | |
| Product aggregation and precipitation. | See "Product Aggregation" section below. | |
| Presence of Unreacted Starting Molecule | Inefficient PEGylation reaction. | Increase the molar excess of the this compound reagent during the conjugation step.[1] |
| Co-elution with the desired conjugate. | Optimize the chromatography gradient (e.g., in RP-HPLC or IEX) to improve resolution.[1] Consider using an orthogonal method (e.g., switch from IEX to RP-HPLC) that separates based on a different principle. | |
| Presence of Unreacted this compound | Insufficient removal during initial cleanup. | For SEC, use a longer column or a column with a smaller pore size to improve resolution between the large conjugate and the small unreacted linker.[4] For dialysis, increase the dialysis time and perform multiple buffer exchanges.[4] |
| Product Heterogeneity (Multiple Peaks) | Presence of different PEGylated species (e.g., mono-, di-PEGylated). | Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will shield the molecule's charge.[][7] |
| Presence of positional isomers. | High-resolution techniques like analytical scale RP-HPLC or IEX may be required to separate positional isomers.[1][6] | |
| Deprotection of the Boc group. | If using acidic conditions (e.g., TFA in RP-HPLC), the Boc group may be removed. This can create a new, more polar species. If this is undesirable, use a purification method that avoids strong acids, such as HIC or IEX at neutral pH. | |
| Product Aggregation | Hydrophobic interactions between conjugate molecules. | Add excipients like arginine to the buffers to reduce intermolecular interactions.[1] Optimize buffer pH and ionic strength to maintain solubility. |
| Denaturation during purification. | Use less harsh purification techniques like HIC or SEC instead of RP-HPLC.[1][] If using RP-HPLC, try a different organic modifier or a shallower gradient. | |
| Broad Chromatographic Peaks | PEG chain dispersity. | While this compound is a discrete PEG, broader starting materials can cause this. This effect leads to broader peaks in RP-HPLC.[9][10] |
| Secondary interactions with the column matrix. | Add modifiers to your mobile phase, such as a small amount of a non-ionic surfactant, to reduce non-specific binding.[4] |
Data Presentation: Chromatography Method Selection
The following table summarizes the primary chromatographic techniques used for purifying PEGylated molecules.
| Technique | Separation Principle | Primary Application | Advantages | Disadvantages |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG linkers, salts, and other small molecules.[] | Gentle, non-denaturing conditions; predictable separation based on size.[11] | Low resolution; may not separate un-PEGylated from mono-PEGylated species. |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | High-resolution separation of PEGmers and positional isomers.[6] | High resolving power; well-established methods.[12] | Can use harsh organic solvents and acids, potentially causing aggregation or denaturation.[1] |
| Ion Exchange (IEX) | Net Surface Charge | Separation by degree of PEGylation (mono-, di-, etc.) and positional isomers.[][13] | High capacity; separates based on charge differences created by PEG shielding.[] | Requires the molecule to have a net charge at the operating pH; can be sensitive to buffer conditions. |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Purification of conjugates prone to aggregation or denaturation.[14] | Gentle, non-denaturing conditions; good alternative to RP-HPLC.[][15] | Lower resolution compared to RP-HPLC; requires high salt concentrations.[] |
Experimental Workflows and Logic
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for common purification impurities.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Objective: To remove unreacted this compound linker, salts, and other small molecule byproducts from the crude reaction mixture.[]
Materials:
-
SEC Column: Select a column with a fractionation range appropriate for the size of your target conjugate.[1]
-
Mobile Phase: A buffered saline solution such as Phosphate-Buffered Saline (PBS), pH 7.4, is commonly used.[1]
-
HPLC System: With UV detection (e.g., at 280 nm for proteins).[11]
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to maintain good resolution.
-
Elution: Run the mobile phase at a constant flow rate. The largest molecules (the desired conjugate) will elute first, followed by smaller molecules like the unreacted starting material and the free PEG linker.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The first major peak typically corresponds to the PEGylated product.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, LC-MS) to confirm the presence and purity of the desired conjugate.[4]
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
Objective: To achieve high-resolution separation of the mono-PEGylated conjugate from the un-PEGylated starting material and any positional isomers.[6]
Materials:
-
RP-HPLC Column: A C4 or C18 column is typically used for peptides and proteins. C18 provides more hydrophobicity and may offer better separation for PEGylated species.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
HPLC System: With a gradient pump and UV detection.
Procedure:
-
System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the sample (e.g., from a previous SEC step) in Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The PEGylated conjugate is generally more hydrophobic and will have a longer retention time than the unmodified molecule.[6]
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis and Product Recovery: Analyze the purity of the collected fractions by analytical HPLC or LC-MS. Pool the fractions containing the pure product and remove the solvent via lyophilization.[16]
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
Objective: To separate molecules based on differences in surface charge, which is particularly effective for isolating mono-PEGylated species from un-PEGylated and multi-PEGylated forms.[]
Materials:
-
IEX Column: Choose an anion or cation exchange column based on the isoelectric point (pI) of your target molecule and the desired buffer pH.
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris), at a pH where your molecule of interest will bind to the column.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).[1]
-
Chromatography System: With a gradient pump and UV/conductivity detectors.
Procedure:
-
System Equilibration: Equilibrate the IEX column with Buffer A until both the pH and conductivity of the outlet stream are stable.
-
Sample Loading: Load the sample, which should be in or have been exchanged into Buffer A, onto the column.
-
Wash: Wash the column with several volumes of Buffer A to remove any unbound impurities.
-
Elution: Apply a linear gradient of increasing Buffer B (from 0% to 100% B) to elute the bound molecules. The PEG chains shield the protein's surface charge, so the PEGylated conjugate will typically elute at a different salt concentration than the unmodified protein.[]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using SDS-PAGE, analytical HPLC, or mass spectrometry to identify those containing the purified conjugate. Pool the pure fractions and perform a buffer exchange or desalting step if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Concentration or Reaction Time: The most frequent cause is an inadequate concentration of the acidic reagent (e.g., trifluoroacetic acid - TFA) or insufficient reaction time. The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1][2]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require longer reaction times or more forceful conditions to achieve complete removal.[1][3]
-
Poor Resin Swelling (Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][4] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which may result in lower purity peptides.[1][5]
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and common method to observe the disappearance of the starting material and the appearance of the product.[3] Staining with ninhydrin can be effective for visualizing the primary amine product.[3]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the consumption of starting material and the formation of the product.[6] They can also help identify any side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[6]
Q3: What are scavengers and why are they important in Boc deprotection?
The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[7][8][9] This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine, leading to unwanted side products.[4][7][10] Scavengers are nucleophilic compounds added to the reaction mixture to trap these reactive carbocations, preventing side reactions.[7][11] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[4]
Q4: What are some milder alternatives to strong acids like TFA or HCl for Boc deprotection?
For substrates with other acid-labile functional groups, milder deprotection methods are available.[12] These can include:
Troubleshooting Guide for Incomplete Deprotection
If you observe incomplete Boc deprotection, as indicated by analytical methods like TLC, HPLC, or LC-MS showing significant remaining starting material, consider the following troubleshooting steps.
Problem: Incomplete Deprotection
| Possible Cause | Recommended Solution | Experimental Considerations |
| Insufficient Acid Concentration | Increase the concentration of the acid (e.g., TFA). A common starting point is 25-50% TFA in DCM.[4] | Be cautious as very high concentrations (e.g., 100% TFA) can sometimes lead to poor resin swelling in SPPS.[4][5] |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) until no further change is observed.[1][11] | Prolonged exposure to strong acid can potentially lead to other side reactions.[11] |
| Steric Hindrance | Increase the reaction temperature gently (e.g., to 40°C).[7] Alternatively, consider switching to a stronger acidic system, such as 4M HCl in dioxane.[4] | Increased temperature can also promote side reactions, so careful monitoring is crucial. |
| Poor Resin Swelling (SPPS) | Ensure the solvent system effectively swells the resin. For TFA-based deprotection, DCM is a common choice.[4] A mixture of 55% TFA in DCM has been shown to be effective.[5] | |
| Reagent Quality | Use fresh, high-purity acid. | Improperly stored or old reagents can have reduced efficacy.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM).[12]
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add scavengers to this mixture.[4]
-
Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[12] For sterically hindered substrates, the time may need to be extended.[4]
-
Monitor the reaction's progress using TLC or LC-MS.[12]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3][12]
-
For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[3] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[12]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[12]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[12]
-
If the free amine is required, a basic work-up can be performed.[3]
Protocol 3: Monitoring Reaction Progress by HPLC
-
At various time points, take a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the product and stop the reaction.[11]
-
Centrifuge to pellet the product, carefully remove the ether, and allow any residual ether to evaporate.[11]
-
Dissolve the pellet in a suitable HPLC mobile phase (e.g., 50% aqueous acetonitrile with 0.1% TFA).[11]
-
Analyze the sample by HPLC. Compare the peak areas of the starting material and the deprotected product over time to determine the reaction kinetics and endpoint.[11]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
How to improve the solubility of a PROTAC with a PEG linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a PEG linker has poor aqueous solubility. I thought PEG linkers were supposed to improve solubility. What could be the issue?
A1: While PEG linkers are incorporated to enhance hydrophilicity and solubility, several factors can still contribute to the poor aqueous solubility of a PROTAC.[1][2][] PROTACs are often large molecules that fall "beyond the Rule of Five," predisposing them to low solubility.[4][5] The overall lipophilicity of the warhead and the E3 ligase ligand can overcome the solubilizing effect of a shorter PEG chain. Additionally, the conformation of the PROTAC in solution may shield the hydrophilic PEG chain, reducing its interaction with water.
Q2: How does the length of the PEG linker impact the solubility of a PROTAC?
A2: The length of the PEG linker plays a crucial role in modulating the physicochemical properties of a PROTAC, including its solubility.[6][7] Generally, increasing the number of PEG units enhances aqueous solubility due to the hydrophilic nature of the ethylene glycol repeats.[1][] However, there is a trade-off, as excessively long linkers can sometimes lead to decreased cell permeability and may negatively impact the formation of a stable ternary complex required for protein degradation.[7][8] The optimal linker length is a balance between solubility, permeability, and biological activity.[9]
Q3: Are there alternative linker chemistries to PEG that can improve solubility?
A3: Yes, several alternative linker strategies can be employed to enhance PROTAC solubility. Incorporating polar, ionizable groups into the linker is a common and effective approach.[10] For instance, the inclusion of heterocyclic scaffolds like piperazine or piperidine can significantly improve aqueous solubility.[10][11][12] These groups can be protonated at physiological pH, increasing the polarity of the molecule.[] Additionally, rigid linkers containing elements like triazoles can also contribute to improved solubility and metabolic stability.[1]
Q4: Can formulation strategies be used to improve the solubility of a PROTAC with a PEG linker?
A4: Absolutely. Formulation strategies are a powerful tool for enhancing the apparent solubility and bioavailability of poorly soluble PROTACs. One of the most successful approaches is the preparation of amorphous solid dispersions (ASDs).[14][15] In an ASD, the PROTAC is molecularly dispersed within a polymer matrix, which can significantly increase its dissolution rate and generate a supersaturated solution in vivo.[16][17] Other formulation techniques include the use of self-emulsifying drug delivery systems (SNEDDS) and nano-formulations.[18]
Troubleshooting Guides
Issue 1: PROTAC precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
Symptoms:
-
Visible precipitate or cloudiness upon addition of the DMSO stock to aqueous media (e.g., PBS, cell culture media).[19]
-
Inconsistent results in in-vitro assays.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the PROTAC in the aqueous solution exceeds its thermodynamic solubility limit. | Decrease the final working concentration of the PROTAC. Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.[20] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes the PROTAC to "crash out" of solution due to the rapid change in solvent polarity.[19][21] | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in DMSO. Then, add the intermediate dilution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing.[19][22][23] |
| Low Temperature of Aqueous Buffer | The solubility of many compounds, including PROTACs, is lower at colder temperatures. | Always use pre-warmed (37°C) aqueous buffers for dilutions.[19] |
| High Percentage of DMSO in Final Solution | While DMSO is an excellent solvent for many organic molecules, a high final concentration in the aqueous solution can be toxic to cells and may not prevent precipitation upon significant dilution.[24] | Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[19] This may necessitate preparing a more concentrated initial stock solution in DMSO. |
Troubleshooting Workflow for PROTAC Precipitation
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Preventing oxidation of the aldehyde group on Ald-Ph-PEG4-Boc
Welcome to the technical support center for Ald-Ph-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this valuable PROTAC linker, with a specific focus on preventing the oxidation of its aldehyde functional group.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound? A1: The primary degradation pathway is the oxidation of the aromatic aldehyde group (-CHO) to the corresponding carboxylic acid (-COOH).[1][2] This is a common vulnerability for aldehydes and is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2][3] This conversion renders the molecule inactive for subsequent conjugation reactions that rely on the aldehyde, such as reductive amination or oxime ligation.[4][5]
Q2: What are the ideal storage conditions to maintain the stability of this compound? A2: To minimize oxidation, the compound must be stored under a strict set of conditions. The ideal storage temperature is -20°C or lower.[6][7] It is critical to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1][2][3] Additionally, the material should be protected from light by using an amber or opaque vial.[2][3]
Q3: How should I handle the compound when weighing it or preparing solutions? A3: All handling should be performed using air-sensitive techniques to minimize exposure to oxygen. The best practice is to handle the solid inside a glovebox with an inert atmosphere.[3][8][9] If a glovebox is unavailable, a Schlenk line or the inert gas balloon method can be used to create an oxygen-free environment within the flask before and after adding the solid.[8][10][11] When preparing solutions, always use anhydrous-grade, degassed solvents to eliminate dissolved oxygen.
Q4: Can I add an antioxidant to my solutions of this compound? A4: Yes, the use of a phenolic antioxidant like Butylated Hydroxytoluene (BHT) can help prolong the stability of the aldehyde in solution by scavenging free radicals that initiate oxidation.[1][12] A typical concentration range for BHT is 0.01-0.1%.[1] However, you must first verify that the presence of the antioxidant will not interfere with your downstream experimental steps or biological assays.
Q5: How can I determine if my sample of this compound has oxidized? A5: Visual inspection may reveal a color change (e.g., darkening from a colorless or light yellow liquid) or a change in viscosity.[2][4] For definitive confirmation, analytical methods are required. The most common techniques include:
-
LC-MS: Look for a new peak with a mass increase of 16 Da (CHO to COOH).
-
¹H NMR: The appearance of a broad singlet peak between 10-13 ppm is characteristic of a carboxylic acid proton, while the aldehyde proton peak (around 9-10 ppm) will decrease in intensity.[1]
-
TLC: The oxidized product will be more polar and thus have a lower Rf value than the parent aldehyde.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Low or no yield in conjugation reaction (e.g., with an aminooxy or amine-containing molecule). | The aldehyde group has oxidized to a non-reactive carboxylic acid. | 1. Confirm the purity of the this compound starting material using LC-MS or ¹H NMR before starting the reaction.[1][2] 2. If oxidation is detected, use a fresh, unopened vial of the reagent. 3. Strictly implement inert atmosphere handling techniques for all subsequent experiments (see Protocol 1).[8][10][11] |
| The reagent, which should be a colorless to light yellow viscous liquid, has darkened or changed in appearance.[4] | Significant degradation has occurred due to prolonged or repeated exposure to oxygen and/or light.[2] | 1. The sample is likely compromised and should be discarded to ensure reproducible results. 2. Review your storage procedures immediately. Ensure all vials are stored at ≤ -20°C under an inert gas (argon/nitrogen) and protected from light.[6][7] |
| Experimental results are inconsistent when using the same bottle of reagent over several weeks or months. | Partial oxidation is occurring each time the bottle is opened and exposed to the atmosphere. | 1. Upon receiving a new bottle, aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.[2] 2. If aliquoting is not possible, always purge the headspace of the storage vial with argon or nitrogen before re-sealing and storing. |
Experimental Protocols
Protocol 1: Recommended Handling Procedure (Inert Atmosphere Balloon Method)
This protocol describes how to handle the solid reagent when a glovebox is not available.
Materials:
-
Round-bottom flask or Schlenk flask (oven-dried at >120°C for several hours and cooled in a desiccator)[10]
-
Rubber septum[10]
-
Needles (one for gas inlet, one for outlet)[10]
-
Anhydrous, degassed solvent in a Sure/Seal™ bottle[13]
-
Gastight syringe for solvent transfer
Procedure:
-
Place a magnetic stir bar in your oven-dried flask.
-
Quickly weigh the required amount of this compound and add it to the flask.
-
Immediately seal the flask with a rubber septum.[10]
-
Insert the needle attached to the inert gas balloon through the septum.
-
Insert a second "outlet" needle to act as a vent.[10]
-
Allow the inert gas to flush the flask for 5-10 minutes to displace all the air.[10] The positive pressure from the balloon will push the air out through the vent needle.
-
Remove the outlet needle first, followed by the gas inlet needle. The balloon will maintain a slight positive pressure, preventing air from entering.[10]
-
Your reagent is now under an inert atmosphere and ready for the addition of solvent or other reagents via a syringe.
Protocol 2: Quality Control by LC-MS to Detect Oxidation
Objective: To determine the purity of this compound and quantify the extent of oxidation.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your this compound sample in a suitable solvent like acetonitrile or methanol.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a standard gradient (e.g., Water with 0.1% formic acid to Acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a mass spectrometer in positive ion mode.
-
-
Data Interpretation:
-
Expected Mass: The theoretical molecular weight of this compound (C₂₃H₃₅NO₈) is 453.53 g/mol . Look for the corresponding [M+H]⁺ ion at m/z 454.24.
-
Oxidized Impurity Mass: The oxidized carboxylic acid product has a molecular formula of C₂₃H₃₅NO₉ and a molecular weight of 469.53 g/mol . Look for a peak corresponding to its [M+H]⁺ ion at m/z 470.24.
-
Purity Assessment: Compare the peak areas of the desired compound and the oxidized impurity to estimate the percentage of oxidation.
-
Data Presentation: Summary of Best Practices
This table summarizes the key parameters for preventing the oxidation of this compound.
| Parameter | Standard Recommendation | Optimized (Best Practice) | Rationale |
| Storage Temperature | 2-8°C[4] | -20°C or colder [6][7] | Significantly slows the kinetic rate of the oxidation reaction. |
| Storage Atmosphere | Sealed Vial | Inert Gas (Argon or Nitrogen) [1][2] | Prevents contact with atmospheric oxygen, the primary oxidant. Argon is denser than air and can be more effective.[14] |
| Light Conditions | Standard Vial | Amber or Opaque Vial [2][3] | Protects the aromatic aldehyde from photo-initiated oxidation chain reactions.[2] |
| Solvent Quality | HPLC-grade | Anhydrous, Degassed Solvents | Removes dissolved oxygen and water, which can facilitate degradation pathways. |
| Solid Handling | On bench, quickly | Glovebox or Schlenk Line [8][9] | Minimizes exposure to atmospheric oxygen and moisture during weighing and transfers. |
| Long-Term Storage | Single bottle, repeated use | Single-Use Aliquots | Prevents repeated exposure and contamination of the main stock material. |
Visualizations
Caption: The primary degradation pathway of this compound.
Caption: A troubleshooting workflow for diagnosing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Ald-Ph-PEG4-t-butyl ester CAS#: 1807518-64-4 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ald-Ph-PEG2-NHBoc, 1807503-90-7 | BroadPharm [broadpharm.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ossila.com [ossila.com]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
Ald-Ph-PEG4-Boc storage and handling recommendations
Welcome to the technical support center for Ald-Ph-PEG4-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear recommendations for storage and handling, alongside comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker molecule. It features a benzaldehyde group for conjugation to amine-containing molecules, a 4-unit polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent, controlled conjugation steps. It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C in a dry, inert atmosphere. Some suppliers suggest ambient storage for short periods, but cold storage is preferable to minimize potential degradation.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of common organic solvents. The PEG spacer also imparts some aqueous solubility.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Partially Soluble |
Q4: What are the main reactive groups on this compound and what do they react with?
This compound has two primary reactive functionalities:
-
Benzaldehyde group: This group reacts with primary amines to form a Schiff base, which can be stabilized by reduction to a secondary amine (reductive amination). It also reacts with hydrazide groups to form hydrazones and with aminooxy groups to form oximes.
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine. It is stable under many reaction conditions but can be removed under acidic conditions to reveal the free amine for subsequent conjugation.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using this compound
This protocol describes the conjugation of this compound to a protein via its primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Addition: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. Add the desired molar excess of the linker solution to the protein solution with gentle mixing.
-
Reduction: Add a 5-10 fold molar excess of freshly prepared sodium cyanoborohydride solution to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugated protein using SEC to remove excess reagents and byproducts.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane - TIS)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, consider adding a scavenger like TIS (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency (Aldehyde Reaction) | - Inappropriate pH of the reaction buffer.- Insufficient molar excess of the linker.- Inactive reducing agent. | - Adjust the pH of the reaction buffer to 7.0-8.5 for optimal reductive amination.- Increase the molar excess of this compound.- Use a freshly prepared solution of sodium cyanoborohydride. |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration.- Short reaction time.- Steric hindrance from the PEG chain. | - Increase the concentration of TFA (e.g., from 20% to 50%).- Extend the reaction time and monitor by TLC/LC-MS.- Consider using a stronger acid system like 4M HCl in dioxane. |
| Presence of Side Products after Boc Deprotection | - Alkylation of sensitive amino acids (e.g., tryptophan, methionine) by the tert-butyl cation formed during deprotection. | - Add a scavenger such as triisopropylsilane (TIS) to the deprotection cocktail. |
| Precipitation of the Compound during Reaction | - Poor solubility of the linker or the conjugate in the reaction buffer. | - Add a small amount of a co-solvent like DMSO or DMF (up to 10-20% v/v).- Ensure the reaction is well-mixed. |
| Difficulty in Purifying the Final Conjugate | - Similar size or charge of the conjugate and unreacted starting materials. | - Use a high-resolution SEC column for size-based separation.- Consider Ion-Exchange Chromatography (IEX) if there is a sufficient charge difference between the desired product and impurities. |
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for common issues with this compound.
Technical Support Center: Resolving Aggregation Issues in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common aggregation issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during synthesis?
A1: ADC aggregation is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload, the linker chemistry, and the experimental conditions. The most significant driver is the increased hydrophobicity of the ADC following conjugation of a often hydrophobic payload-linker.[1] This increased surface hydrophobicity promotes intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[1]
Other contributing factors include:
-
Conjugation Chemistry: The chemical process of attaching the payload to the antibody can cause conformational stress and expose hydrophobic regions of the antibody, making it more prone to aggregation.[2]
-
Buffer Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point (pI) of the antibody or inappropriate salt concentrations, can reduce the colloidal stability of the ADC and promote aggregation.[1]
-
Co-solvents: The use of organic co-solvents to dissolve hydrophobic payloads can denature the antibody if not used at minimal concentrations.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally leads to increased hydrophobicity and a greater propensity for aggregation.[2]
-
Storage and Handling: Freeze-thaw cycles, elevated temperatures, and mechanical stress during handling can all contribute to ADC instability and aggregation.[4]
Q2: How can I detect and quantify aggregation in my ADC sample?
A2: Several analytical techniques are routinely employed to detect and quantify ADC aggregation. It is often recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their hydrodynamic volume.[5] It can separate monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS is a high-throughput technique used to determine the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is particularly useful for characterizing the drug-to-antibody ratio (DAR) distribution and can also provide information about the aggregation propensity of different ADC species.[8][9]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have significant negative impacts on the safety, efficacy, and manufacturability of the therapeutic.
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased therapeutic potency.[4]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[1]
-
Altered Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from circulation, reducing its half-life and therapeutic window.
-
Safety Concerns: Aggregates can cause off-target toxicity by being taken up by immune cells through Fcγ receptors.[10]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life of the final drug product.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common ADC aggregation issues.
Problem: Immediate precipitation or high levels of aggregation are observed post-conjugation.
This is often due to the rapid association of newly formed hydrophobic ADCs.
dot
Caption: Troubleshooting workflow for immediate ADC aggregation.
Problem: Gradual increase in aggregation during storage.
This suggests issues with the formulation and storage conditions.
dot
Caption: Troubleshooting workflow for storage-related ADC aggregation.
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for ADC Synthesis and Analysis
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 8.0 (avoiding pI) | Maintains colloidal stability and prevents aggregation at the isoelectric point.[1] |
| Salt Concentration | 50 - 150 mM | Modulates ionic interactions and can help stabilize the protein structure.[11] |
| Co-solvent (e.g., DMSO, DMF) | < 10% (v/v) | Minimizes denaturation of the antibody while solubilizing the hydrophobic payload.[3] |
Table 2: Common Stabilizing Excipients for ADC Formulations
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface-induced aggregation and stabilize the protein.[][13] |
| Sugars | Sucrose, Trehalose | 1% - 10% | Provide stability during freeze-thaw cycles and long-term storage.[] |
| Amino Acids | Arginine, Glycine, Histidine | 10 - 250 mM | Inhibit aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches.[13] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[4]
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[9]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatography: Run the separation for 30 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Profile
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity profile of the ADC, which is related to its aggregation propensity.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 50 µL of the prepared sample.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes.
-
Data Analysis: Monitor the chromatogram at 280 nm. The peaks eluting at different retention times correspond to ADC species with different DARs. Higher retention times indicate a higher DAR and greater hydrophobicity. The presence of broad or poorly resolved peaks may indicate aggregation.
Protocol 3: Dynamic Light Scattering (DLS) for High-Throughput Aggregation Screening
Objective: To rapidly assess the aggregation state and size distribution of ADC samples under various formulation conditions.
Materials:
-
ADC samples in different formulations
-
DLS instrument (e.g., Wyatt DynaPro Plate Reader)[14]
-
Low-volume multi-well plate (e.g., 384-well)
Procedure:
-
Sample Preparation: Pipette 20 µL of each ADC sample into a separate well of the multi-well plate.
-
Instrument Setup: Set the instrument parameters, including the acquisition time (e.g., 5 seconds per acquisition, 10 acquisitions per well) and temperature.
-
Measurement: Place the plate in the DLS instrument and initiate the measurement sequence.
-
Data Analysis: Analyze the correlation functions to obtain the hydrodynamic radius (Rh) and the polydispersity index (%Pd). A higher Rh and %Pd are indicative of aggregation. Compare the results across different formulations to identify conditions that minimize aggregation.[6]
Signaling Pathways and Logical Relationships
Canonical ADC Internalization and Payload Delivery Pathway
This diagram illustrates the typical mechanism of action for an internalizing ADC, from binding to the cell surface receptor to the release of the cytotoxic payload.
dot
Caption: Canonical pathway of ADC internalization and payload delivery.[15][16]
Mechanism of Off-Target Toxicity via Fcγ Receptor Uptake of ADC Aggregates
This diagram shows how ADC aggregates can be non-specifically taken up by immune cells, leading to off-target toxicity.
dot
Caption: Off-target toxicity mechanism of ADC aggregates.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the role of salt type and concentration on the stability behavior of a monoclonal antibody solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. wyatt.com [wyatt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, with polyethylene glycol (PEG) linkers being a prevalent choice due to their favorable physicochemical properties. This guide provides an objective comparison of the efficacy of different PEG linker lengths in PROTACs, supported by experimental data and detailed methodologies.
The linker component of a PROTAC, a heterobifunctional molecule, connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This bridge is not merely a spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The geometry of this complex directly influences the subsequent ubiquitination and degradation of the target protein by the proteasome.
Impact of PEG Linker Length on Degradation Efficiency
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Experimental evidence consistently demonstrates that there is an optimal PEG linker length for each specific target protein and E3 ligase pairing, and this length must be determined empirically.[1][3]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]
Comparative Degradation Data
The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [4][5]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC A | 12 | >1000 | <20 | VHL |
| PROTAC B | 16 | ~10 | >90 | VHL |
| PROTAC C | 20 | >100 | ~60 | VHL |
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [4][]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC D | <12 | No degradation | 0 | VHL |
| PROTAC E | 15 | ~50 | >80 | VHL |
| PROTAC F | 18 | ~100 | ~70 | VHL |
Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [4]
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC G | 2 | >5000 | <10 | CRBN |
| PROTAC H | 4 | ~25 | >95 | CRBN |
| PROTAC I | 6 | ~150 | ~80 | CRBN |
Table 4: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs [3]
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC J (0 PEG) | 0 | <500 | >80 | CRBN |
| PROTAC K (1-2 PEG) | 1-2 | >5000 | <20 | CRBN |
| PROTAC L (4-5 PEG) | 4-5 | <500 | >90 | CRBN |
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex, which is essential for PROTAC-mediated degradation.[8]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay measures the proximity of the target protein and the E3 ligase in the presence of a PROTAC.
-
Fluorescence Resonance Energy Transfer (FRET): By labeling the target protein and E3 ligase with a FRET pair of fluorophores, the formation of the ternary complex can be monitored by measuring the energy transfer between them.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding events, providing thermodynamic parameters of the ternary complex formation.
-
Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binary and ternary complex formation by immobilizing one component and flowing the others over the sensor surface.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Characterization of Ald-Ph-PEG4-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers such as Ald-Ph-PEG4-Boc is critical in the development of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of mass spectrometry and other analytical techniques for the structural elucidation and purity assessment of this compound. Experimental data and detailed protocols are provided to support the comparison.
Mass Spectrometry for Primary Structure Verification
Mass spectrometry (MS) is a powerful and sensitive technique for confirming the molecular weight and structural integrity of synthetic compounds like this compound.[1] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques, with ESI often coupled to liquid chromatography (LC-MS) for online separation and analysis.
Expected Mass Spectrometric Data for this compound
The chemical formula for this compound is C₂₃H₃₅NO₈, leading to a monoisotopic mass of 453.2363 g/mol . In mass spectrometry, this molecule is expected to be observed as various adducts, most commonly with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The tert-butoxycarbonyl (Boc) protecting group is known to exhibit characteristic fragmentation patterns, including the neutral loss of isobutylene (56 Da) or the loss of the entire Boc group (101 Da).[2][3][4]
| Ion Species | Expected m/z | Notes |
| Parent Ions | ||
| [M+H]⁺ | 454.2436 | Protonated molecule |
| [M+Na]⁺ | 476.2255 | Sodium adduct, common for PEG compounds |
| [M+K]⁺ | 492.1995 | Potassium adduct, common for PEG compounds |
| Fragment Ions | ||
| [M-C₄H₈+H]⁺ | 398.1809 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 354.1652 | Loss of the entire Boc group |
Experimental Protocols for Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for a standard ESI-Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.
-
Sample Preparation : Dissolve this compound in a suitable solvent such as acetonitrile or methanol to a final concentration of 10 µg/mL.
-
Chromatography (if using LC-MS) :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometer Settings :
-
Ionization Mode : Positive.
-
Capillary Voltage : 3.5 kV.
-
Fragmentor Voltage : 120 V (to induce some in-source fragmentation and observe characteristic losses).
-
Gas Temperature : 325°C.
-
Gas Flow : 8 L/min.
-
Mass Range : 100-1000 m/z.
-
-
Data Analysis : The resulting spectrum should be analyzed for the presence of the expected parent and fragment ions as listed in the table above. The high-resolution mass data can be used to confirm the elemental composition.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
This protocol is suitable for a MALDI-Time-of-Flight (TOF) instrument.
-
Sample Preparation :
-
Matrix Solution : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Analyte Solution : Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Spotting : Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometer Settings :
-
Ionization Mode : Positive reflector.
-
Laser Intensity : Optimized for the specific instrument to achieve good signal-to-noise without excessive fragmentation.
-
Mass Range : 200-1200 m/z.
-
-
Data Analysis : Look for the characteristic sodium and potassium adducts of the parent molecule, as these are often more intense than the protonated species in MALDI.[5][6]
Comparison with Alternative Characterization Techniques
While mass spectrometry is excellent for confirming molecular weight and identifying key structural motifs, a comprehensive characterization often requires orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural information from fragmentation. | High sensitivity, high accuracy, suitable for complex mixtures when coupled with LC. | Isomers may not be distinguishable without tandem MS, quantification can be challenging. |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic-level structural information, including connectivity and stereochemistry.[7] | Unambiguous structure elucidation, good for purity assessment. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers. | Highly reproducible and quantitative, versatile with different detectors (UV, ELSD, CAD).[] | Does not provide structural information without a coupled detector like MS. PEG moieties lack a strong UV chromophore.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., aldehyde, amide, ester).[7] | Fast, non-destructive, and provides a chemical "fingerprint". | Provides limited information on the overall molecular structure. |
Experimental Workflows
The following diagrams illustrate the logical flow of characterization experiments for this compound.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. bath.ac.uk [bath.ac.uk]
- 6. research.tue.nl [research.tue.nl]
- 7. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
A Comparative Guide to the NMR Analysis of Ald-Ph-PEG4-Boc and Alternative PROTAC Linkers
For researchers engaged in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs), the structural integrity of the constituent linkers is of paramount importance. This guide provides a comparative analysis of the NMR spectroscopic characteristics of Ald-Ph-PEG4-Boc, a common heterobifunctional linker, alongside alternative linkers used in PROTAC development. The data presented herein, including predicted and experimental values, serves as a valuable resource for the confirmation of molecular structure and purity.
Comparison of ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimentally derived data for two alternative linkers: a similar aldehyde-functionalized PEG linker with a shorter PEG chain (Ald-Ph-PEG2-NH-Boc) and a non-aldehyde PEG linker (N-Boc-PEG4-alcohol). Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Functional Group | This compound (Predicted δ, ppm) | Ald-Ph-PEG2-NH-Boc (Experimental δ, ppm) | N-Boc-PEG4-alcohol (Experimental δ, ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 | ~9.9 | N/A |
| Aromatic (Ar-H) | 7.8 - 8.0 (d), 7.6 - 7.8 (d) | 7.9 (d), 7.7 (d) | N/A |
| PEG Backbone (-OCH₂CH₂O-) | 3.6 - 3.8 (m) | ~3.6 (m) | ~3.6 (m) |
| -CH₂-NH-Boc | 3.3 - 3.5 (t) | ~3.4 (t) | ~3.2 (t) |
| Boc (-C(CH₃)₃) | 1.4 - 1.5 (s) | ~1.4 (s) | ~1.4 (s) |
| Amide (-NH-) | 5.0 - 5.5 (br s) | ~5.3 (br s) | N/A |
| Terminal -CH₂-OH | N/A | N/A | ~3.7 (t) |
| Terminal -OH | N/A | N/A | ~2.5 (br s) |
Note: Predicted values for this compound are based on typical chemical shifts for the respective functional groups. Experimental data for Ald-Ph-PEG2-NH-Boc and N-Boc-PEG4-alcohol are compiled from publicly available spectral data.
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Functional Group | This compound (Predicted δ, ppm) | Ald-Ph-PEG2-NH-Boc (Predicted δ, ppm) | N-Boc-PEG4-alcohol (Experimental δ, ppm) |
| Aldehyde (-CHO) | 190 - 193 | 190 - 193 | N/A |
| Aromatic (Ar-C) | 125 - 140 | 125 - 140 | N/A |
| PEG Backbone (-OCH₂CH₂O-) | 69 - 71 | 69 - 71 | ~70 |
| -CH₂-NH-Boc | ~40 | ~40 | ~40 |
| Boc (-C(CH₃)₃) | ~80 | ~80 | ~79 |
| Boc (-C(CH₃)₃) | ~28 | ~28 | ~28 |
| Terminal -CH₂-OH | N/A | N/A | ~61 |
Note: Due to the scarcity of publicly available experimental ¹³C NMR data for these specific linkers, predicted values are provided for this compound and Ald-Ph-PEG2-NH-Boc.
Experimental Protocol for NMR Analysis
A standardized and meticulously executed protocol is essential for acquiring high-quality, reproducible NMR data for PEGylated compounds.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the linker into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). Ensure the solvent is of high purity and dry.
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Temperature: Ensure the spectrometer is operating at a stable temperature, typically 25 °C (298 K).
-
Locking and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Pay attention to the large signals from the PEG backbone, which may require adjustment of the receiver gain.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
3. Data Processing and Analysis:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the molecular structure based on known chemical shift ranges, multiplicities, and integration values. For PEG compounds, it is important to identify the characteristic repeating unit signals and the signals corresponding to the terminal functional groups.[1][2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
References
A Researcher's Guide to Validating PROTAC Linker Stability: An In Vitro Assay Comparison
For researchers, scientists, and drug development professionals, ensuring the stability of Proteolysis Targeting Chimera (PROTAC) linkers is a critical step in developing effective therapeutics. The linker, which connects the target protein binder and the E3 ligase ligand, is not merely a spacer but a crucial determinant of a PROTAC's efficacy, pharmacokinetics, and overall performance. Its instability can lead to premature cleavage, resulting in loss of ternary complex formation and target degradation. This guide provides an objective comparison of key in vitro assays used to validate PROTAC linker stability, complete with experimental data, detailed protocols, and workflow visualizations to aid in rational PROTAC design and selection.
The stability of a PROTAC is multifaceted and can be broadly categorized into chemical, metabolic, and functional stability. Chemical stability refers to the intrinsic stability of the molecule in a chemical environment, while metabolic stability assesses its susceptibility to enzymatic degradation. Functional stability, in the context of PROTACs, relates to the molecule's ability to form a stable and productive ternary complex. This guide will delve into assays that address these different aspects of linker stability.
Comparative Analysis of In Vitro Stability Assays
The selection of an appropriate stability assay depends on the specific question being addressed, the stage of drug discovery, and the available resources. The following tables provide a comparative summary of the most common in vitro assays for assessing PROTAC linker stability.
| Assay | Principle | Typical Matrix | Key Parameters Measured | Throughput | Primary Detection Method |
| Plasma Stability Assay | Measures the degradation of a PROTAC in the presence of plasma enzymes (e.g., esterases, amidases). | Human, Mouse, Rat Plasma | Half-life (t½), Percent remaining | Medium to High | LC-MS/MS |
| Microsomal Stability Assay | Evaluates metabolic stability in the presence of liver microsomes, rich in cytochrome P450 enzymes (Phase I metabolism). | Human, Mouse, Rat Liver Microsomes | Half-life (t½), Intrinsic Clearance (Clint) | High | LC-MS/MS |
| Cytosol/S9 Fraction Stability Assay | Assesses metabolic stability in the presence of cytosolic enzymes or a combination of cytosolic and microsomal enzymes (S9), covering both Phase I and some Phase II metabolism.[1][2][3][4] | Human, Mouse, Rat Liver Cytosol or S9 Fraction | Half-life (t½), Intrinsic Clearance (Clint) | High | LC-MS/MS |
| Caspase-3 Cleavage Assay | Measures the specific cleavage of a PROTAC linker containing a caspase-3 recognition motif (e.g., DEVD).[5][6][7] | Recombinant Caspase-3, Cell Lysate | Cleavage rate, Percent cleavage | Medium | Fluorescence, Colorimetric |
| Fluorescence-Based Linker Cleavage Assay | Utilizes environmentally sensitive fluorescent probes or FRET pairs within the linker to detect cleavage events.[8][9][10] | Buffer, Cell Lysate | Cleavage kinetics, Percent cleavage | High | Fluorescence |
| NanoBRET™ Ubiquitination Assay | A live-cell, real-time assay to measure PROTAC-induced ubiquitination of the target protein, an indirect measure of functional linker stability. | Live Cells | Ubiquitination level, EC50 | Medium to High | BRET |
| HiBiT CETSA | Measures target protein engagement and thermal stabilization by the PROTAC in live cells, indicating the presence of intact, functional PROTAC. | Live Cells | Target engagement, Thermal shift | High | Luminescence |
Quantitative Data Summary
The following tables summarize representative quantitative data from various studies to illustrate the impact of linker composition on PROTAC stability.
Table 1: Comparison of PROTAC Half-Life (t½) in Human Plasma
| PROTAC | Linker Type | Half-life (t½) in min | Reference |
| PROTAC A | PEG-based | > 90 | [11] |
| PROTAC B | Alkyl chain | > 90 | [11] |
| PROTAC C (Ester-containing) | Alkyl-ester | < 10 | [11] |
| PROTAC D (Amide-containing) | Alkyl-amide | > 90 | [11] |
Table 2: Comparison of PROTAC Metabolic Stability in Human Liver Microsomes (HLM)
| PROTAC | Linker Type | Half-life (t½) in min | Intrinsic Clearance (Clint) (µL/min/mg) | Reference |
| BTK Degrader (6e) | PEG-based | 1.3 (mouse) | - | [12] |
| BET Degrader (R1) | 4-methylene alkyl | 135 | - | [12] |
| BET Degrader (R2) | 8-methylene alkyl | 18.2 | - | [12] |
| ARV-110 | Proprietary | > 110 hours (predicted) | - | [12] |
Table 3: Comparison of PROTAC Metabolic Stability in Human Liver S9 Fraction
| PROTAC | Linker Type | Half-life (t½) in min | Reference |
| Midazolam (Control) | - | 15.5 | [4] |
| Testosterone (Control) | - | 10.3 | [4] |
| 7-Hydroxycoumarin (Control) | - | 4.8 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Plasma Stability Assay using LC-MS/MS
Objective: To determine the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (IS) solution (a structurally similar, stable compound)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the PROTAC (e.g., 100 µM in ACN/water 50:50).
-
In a 96-well plate, add 98 µL of pre-warmed plasma to each well.
-
Add 2 µL of the PROTAC working solution to the plasma to achieve a final concentration of 2 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing 150 µL of cold ACN with the internal standard.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate plasma proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent PROTAC.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Microsomal Stability Assay using LC-MS/MS
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC
-
Human, mouse, or rat liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal standard (IS) solution
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the PROTAC (e.g., 10 µM in buffer).
-
In a 96-well plate, add the liver microsomes (final concentration e.g., 0.5 mg/mL) and phosphate buffer.
-
Add the PROTAC working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing 100 µL of cold ACN with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Cytosol/S9 Fraction Stability Assay
Objective: To assess the metabolic stability of a PROTAC in the presence of cytosolic enzymes or a combination of cytosolic and microsomal enzymes.
Procedure: The protocol is similar to the microsomal stability assay, with the following modifications:
-
Matrix: Use liver cytosol or S9 fraction instead of microsomes.[1][2][3][4]
-
Cofactors: In addition to NADPH for Phase I metabolism, cofactors for Phase II enzymes like UDPGA (for glucuronidation) and PAPS (for sulfation) can be included when using S9 fraction to get a more comprehensive metabolic profile.[4]
Caspase-3 Cleavage Assay (Fluorometric)
Objective: To measure the cleavage of a PROTAC linker containing a caspase-3 recognition sequence (e.g., DEVD).
Materials:
-
PROTAC with a caspase-3 cleavable linker
-
Recombinant active caspase-3
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) for control
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the cleavable PROTAC.
-
In a black 96-well plate, add the assay buffer.
-
Add the PROTAC to the wells at various concentrations.
-
Include a positive control with the fluorogenic substrate and a negative control without the enzyme.
-
Initiate the reaction by adding active caspase-3 to the wells.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of fluorescence increase is proportional to the rate of linker cleavage. The cleavage can also be monitored by LC-MS/MS to detect the formation of cleavage products.
NanoBRET™ Ubiquitination Assay
Objective: To measure PROTAC-induced target protein ubiquitination in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused ubiquitin
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Vivazine™ Live Cell Substrate
-
Test PROTAC
-
BRET-capable plate reader
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-ubiquitin plasmids.
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
Label the cells with HaloTag® NanoBRET™ 618 Ligand.
-
Replace the medium with Opti-MEM® containing Nano-Glo® Vivazine™ substrate.
-
Add the test PROTAC at various concentrations to the wells.
-
Immediately begin kinetic BRET measurements using a plate reader, acquiring both donor (460 nm) and acceptor (618 nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ubiquitination.
Visualizing Workflows and Relationships
To better understand the experimental processes and the relationships between different assays, the following diagrams are provided.
Caption: General workflow for LC-MS/MS-based PROTAC stability assays.
References
- 1. mttlab.eu [mttlab.eu]
- 2. mttlab.eu [mttlab.eu]
- 3. researchgate.net [researchgate.net]
- 4. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Stable Linker Involved DEVD Peptide-Doxorubicin Conjugate That Is Activated upon Radiation-Induced Caspase-3-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Ald-Ph-PEG4-Boc in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Ald-Ph-PEG4-Boc, a heterobifunctional linker featuring a benzaldehyde, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, is a versatile tool for covalently linking molecules. However, specific applications may demand alternative strategies to optimize performance.
This guide provides an objective comparison of this compound with viable alternatives, focusing on the reactive chemistry, spacer technology, and overall impact on the final conjugate. The comparisons are supported by experimental data to inform the rational selection of the optimal linker for your research needs.
Understanding the Core Components of this compound
The utility of this compound stems from its three key components:
-
Benzaldehyde Group: This electrophilic carbonyl group serves as a reactive handle for conjugation. It readily reacts with nucleophiles like hydrazides and aminooxy groups to form hydrazone and oxime bonds, respectively. This chemistry is often employed for site-specific modifications.[1][2]
-
PEG4 Spacer: The polyethylene glycol spacer enhances the hydrophilicity and solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][4] It also provides a flexible bridge between the conjugated molecules, potentially reducing steric hindrance and helping to maintain the biological activity of proteins or antibodies.[3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This protecting group is stable under many reaction conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA), revealing the amine for subsequent conjugation steps.[5][6] This allows for a sequential and controlled assembly of complex bioconjugates.
Alternatives Based on Reactive Chemistry
The choice of reactive groups is paramount for controlling the stability and specificity of the linkage. While the aldehyde on this compound is effective, other electrophile-nucleophile pairs offer distinct advantages.
Comparison of Common Bioconjugation Chemistries
The following table summarizes the performance of aldehyde-based chemistry against two common alternatives: N-hydroxysuccinimide (NHS) Esters and Maleimides.
| Performance Metric | Aldehyde (forms Oxime/Hydrazone) | NHS Ester (forms Amide) | Maleimide (forms Thioether) |
| Target Residue | Aminooxy or Hydrazide functionalized molecules; N-terminal Ser/Thr (post-oxidation)[1] | Primary amines (Lysine residues, N-terminus)[1][] | Thiols (Cysteine residues)[4][] |
| Bond Stability | Oxime: Very stable, half-life >1000 hours at pH 7.[9] Hydrazone: pH-labile, can be designed for acidic release (e.g., in endosomes).[10][11] | Highly stable amide bond.[] | Stable thioether bond.[4] |
| Reaction pH | Typically pH 4.5-7.[12] Can be slow at neutral pH without a catalyst (e.g., aniline).[13][14] | Typically pH 7.2-8.5.[][] | Typically pH 6.5-7.5.[4] |
| Specificity | High, as target groups (aminooxy, hydrazide) are not native to proteins.[1] | Less specific, targets multiple lysine residues on a protein surface, leading to heterogeneity.[15] | High, cysteine residues are less abundant than lysines, allowing for more site-specific conjugation.[4] |
| Reaction Kinetics | Slower than NHS/Maleimide chemistry, especially for ketones.[14] Rate can be significantly increased with catalysts.[13] | Very fast (minutes to hours).[] | Fast (typically 1-2 hours).[] |
Key Takeaways for Reactive Group Selection:
-
For maximum stability in circulation, oxime linkages formed from aldehydes are superior to many other bonds, including simple hydrazones.[9][12]
-
NHS esters offer a rapid and straightforward method for conjugating to proteins, but often result in a heterogeneous product mixture, which can be a drawback for therapeutic applications requiring a well-defined drug-to-antibody ratio (DAR).[][15]
-
Maleimide chemistry provides a good balance of reaction speed and specificity, making it a popular choice for site-specific conjugation to engineered cysteines in antibodies.[4]
Alternatives Based on Spacer Technology
The PEG spacer is the "gold standard" for improving the biophysical properties of conjugates. However, concerns over potential immunogenicity due to pre-existing anti-PEG antibodies have driven the exploration of alternatives.[16]
Performance Comparison: PEG vs. Polysarcosine (PSar)
Polysarcosine, a non-ionic, hydrophilic polypeptoid, has emerged as a promising alternative to PEG.
| Performance Metric | PEG Linkers | Polysarcosine (PSar) Linkers |
| Biocompatibility | Generally good, but anti-PEG antibodies can lead to accelerated clearance in some individuals.[16] | Excellent, considered non-immunogenic and biocompatible.[17][18] |
| Biodegradability | Not biodegradable, which raises concerns about long-term tissue accumulation.[16] | Biodegradable into the natural amino acid sarcosine.[18][19] |
| Hydrophilicity | High, improves solubility and reduces aggregation of hydrophobic payloads.[4] | Comparable to PEG, effectively masks hydrophobicity.[19] |
| In Vivo Performance (ADCs) | Standard for improving pharmacokinetics.[4] | Studies have shown PSar-ADCs can have better tumor accumulation and lower liver exposure compared to PEG-ADCs.[17] |
| Antitumor Efficacy (ADCs) | Well-established benchmark. | At equal linker lengths, PSar has been shown to more efficiently improve ADC antitumor activity compared to PEG.[19] |
Key Takeaways for Spacer Selection:
-
Polysarcosine represents a compelling alternative to PEG, offering similar or even superior performance in preclinical ADC models, with the added benefits of biodegradability and potentially lower immunogenicity.[17][19]
-
The choice between PEG and PSar may depend on the specific therapeutic application, with PSar being particularly attractive for next-generation bioconjugates where minimizing immunogenic risk is a high priority.
Commercially Available Alternatives to this compound
A wide range of linkers with varying reactive groups, spacer lengths, and protecting groups are commercially available. When selecting an alternative, consider the specific requirements of your synthetic route.
| Alternative Class | Example Molecule | Key Features & Applications |
| Different Reactive Group (Ketone) | Keto-PEG4-Boc | Ketones react similarly to aldehydes (forming oximes/hydrazones) but are generally less reactive, which can be advantageous for controlling reaction kinetics.[14][20] |
| Different Reactive Group (Hydrazide) | Boc-NH-O-PEG4-Hydrazide | Provides a nucleophilic hydrazide for reacting with aldehydes/ketones. The Boc-protected aminooxy group allows for subsequent orthogonal ligation.[6][21][] |
| Different Spacer Technology | Ald-Ph-PSar4-Boc | A direct alternative replacing the PEG spacer with polysarcosine to potentially improve biodegradability and reduce immunogenicity. (Availability may vary) |
| Different PEG Length | Ald-Ph-PEG(n)-Boc (n=2, 8, 12, etc.) | Shorter or longer PEG chains can be used to fine-tune the distance between conjugated molecules and optimize steric hindrance or solubility.[2] |
| Orthogonal Chemistry | DBCO-PEG4-Boc | Incorporates a dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" with azide-modified molecules, offering high specificity and rapid, bioorthogonal ligation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation via Reductive Amination using an Aldehyde-PEG Linker
This protocol describes the covalent attachment of an aldehyde-PEG linker to a primary amine (e.g., lysine) on a protein, followed by reduction to form a stable secondary amine bond.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES).
-
Aldehyde-PEG linker.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5.
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water, prepare fresh).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Protein Preparation: If necessary, exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Aldehyde-PEG linker in the Reaction Buffer to the desired stock concentration.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the Aldehyde-PEG linker stock solution to the protein solution. b. Gently mix and incubate for 30 minutes at room temperature to form the initial Schiff base. c. Add sodium cyanoborohydride from the stock solution to a final concentration of 20-50 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts to obtain the purified protein conjugate using SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm purity using methods such as SDS-PAGE, mass spectrometry, or HPLC.[1]
Protocol 2: General Procedure for Boc Deprotection of a PEG Linker
This protocol describes the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker.
-
Dichloromethane (DCM), anhydrous.
-
Trifluoroacetic acid (TFA).
-
(Optional) Scavenger, such as triisopropylsilane (TIS).
-
Toluene.
-
Saturated aqueous sodium bicarbonate solution.
-
Anhydrous sodium sulfate.
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocations formed during deprotection, add a scavenger like TIS (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
TFA Removal: To remove residual TFA, add toluene to the residue and concentrate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[5]
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help illustrate the complex relationships and workflows in bioconjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Decision pathway for selecting a bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.pku.edu.cn [chem.pku.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 21. vectorlabs.com [vectorlabs.com]
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker component that connects a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides an objective comparison of PROTACs employing flexible polyethylene glycol (PEG) linkers, such as the Ald-Ph-PEG4-Boc series, against alternatives with alkyl and rigid linker structures, supported by experimental data.
The linker is not a mere spacer; its length, composition, and flexibility are crucial determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimized linker facilitates the productive ubiquitination and subsequent degradation of the target protein.[1]
Comparative Analysis of Linker Performance
The choice of linker can significantly impact the degradation efficiency of a PROTAC, which is often quantified by the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).
Flexible PEG Linkers
PROTACs incorporating flexible linkers, particularly those with PEG chains, are widely utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1] The aldehyde functionality in linkers like this compound provides a reactive handle for conjugation to amine-containing ligands, while the Boc-protected amine allows for subsequent deprotection and linkage to the other ligand, offering a versatile method for PROTAC synthesis.
Studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9) have demonstrated that the length of the PEG linker is a critical factor for optimal degradation.[1] For instance, a systematic investigation into ERα-targeting PROTACs revealed that varying the linker length directly impacts the degradation potency.[1] Similarly, for TBK1-targeting PROTACs, linkers between 12 and 29 atoms all showed submicromolar degradation potency, with a 21-atom linker exhibiting a DC50 of 3 nM and a Dmax of 96%.[3] However, a linker shorter than 12 atoms failed to induce degradation.[3]
Alkyl Linkers
Alkyl linkers, consisting of saturated or unsaturated hydrocarbon chains, are synthetically accessible and chemically stable.[2] However, their hydrophobic nature can limit aqueous solubility and cellular uptake.[2] In some cases, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that the atomic composition of the linker can significantly affect potency.[3]
Rigid Linkers
Rigid linkers, which often contain cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[2][4] For example, the development of ARV-110, a PROTAC targeting the androgen receptor, involved modifying a flexible linker to a more rigid structure using piperidine and piperazine connections, which significantly increased its metabolic stability and therapeutic potency.[5]
Quantitative Comparison of PROTAC Performance with Different Linkers
The following table summarizes representative data from various studies, illustrating the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | PEG | Varied | Optimal length dependent | >90 | [1] |
| TBK1 | PEG/Alkyl | 21 | 3 | 96 | [3] |
| TBK1 | PEG/Alkyl | 29 | 292 | 76 | [3] |
| CDK9 | PEG | Varied | Optimal length dependent | >90 | [1] |
| BTK | PEG | ≥ 4 PEG units | <10 | ~90 | [3][6] |
| BRD4 | PEG | 0 PEG units | <500 | >90 | [3] |
| BRD4 | PEG | 1-2 PEG units | >5000 | Reduced | [3] |
| BRD4 | PEG | 4-5 PEG units | <500 | >90 | [3] |
| AR | Rigid (piperidine/piperazine) | Short | Potent | High | [4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures provides a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
General Protocol for PROTAC Synthesis using an Aldehyde-Functionalized Linker
-
Ligand Functionalization: One of the ligands (either the target protein binder or the E3 ligase binder) containing a primary amine is reacted with the aldehyde group of the linker (e.g., this compound) via reductive amination to form a stable secondary amine linkage.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., trifluoroacetic acid) to expose a primary amine.
-
Final Conjugation: The second ligand, containing a carboxylic acid functionality, is activated (e.g., with HATU or EDC/NHS) and then coupled to the newly exposed amine on the linker-ligand conjugate to form a stable amide bond, yielding the final PROTAC molecule.
-
Purification: The synthesized PROTAC is purified using techniques such as flash chromatography or preparative HPLC.
-
Characterization: The structure and purity of the final PROTAC are confirmed by analytical methods like LC-MS and NMR.
Western Blotting for Protein Degradation Assessment[1]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then probe with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The linker is a critical component in PROTAC design, with its structure and length profoundly influencing degradation efficacy. While flexible PEG linkers offer advantages in terms of solubility and synthetic tractability, rigid linkers can provide improved metabolic stability and potency. The presented data and protocols offer a framework for the systematic evaluation of different linker strategies to guide the rational design of novel and effective PROTACs. The choice of the optimal linker will ultimately depend on the specific target protein and E3 ligase combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Synthesized with Ald-Ph-PEG4-Boc Linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The choice of the linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, significantly influences the efficacy and physicochemical properties of the resulting PROTAC. This guide provides a comprehensive comparison of PROTACs synthesized using the Ald-Ph-PEG4-Boc linker, offering insights into its potential performance against other common linker classes, supported by experimental data from related systems.
The this compound Linker: A Structural Overview
The this compound linker is a chemically versatile tool for PROTAC synthesis. Its structure comprises several key functional components:
-
Aldehyde (Ald): A reactive group suitable for conjugation with amine-containing ligands, often through reductive amination.
-
Phenyl (Ph): A rigid aromatic group that can influence the conformational flexibility of the PROTAC and may engage in π-π stacking interactions with the target protein or E3 ligase, potentially enhancing ternary complex stability.
-
Polyethylene Glycol (PEG4): A four-unit PEG chain that imparts hydrophilicity, which can improve the solubility of the PROTAC molecule. The length of the PEG chain is a critical parameter for optimizing the distance between the target protein and the E3 ligase.
-
Boc-protected Amine (Boc): A protecting group on a terminal amine, allowing for controlled, stepwise synthesis of the PROTAC molecule.
Comparative Analysis of Linker Types
The selection of a linker is a crucial step in PROTAC design, with different linker types offering distinct advantages and disadvantages. Below is a comparison of the this compound linker's expected properties against common alternatives.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound (Phenyl-PEG) | Combination of a rigid phenyl group and a flexible PEG chain. | - Improved aqueous solubility due to the PEG component.- The phenyl group can provide some conformational rigidity, potentially aiding in pre-organizing the PROTAC for optimal ternary complex formation.- The aldehyde group allows for specific conjugation chemistries. | - The synthesis can be more complex compared to simple alkyl linkers.- The balance between rigidity and flexibility needs to be empirically optimized for each target-ligase pair. |
| Alkyl Chains | Flexible hydrocarbon chains of varying lengths. | - Synthetically straightforward and readily available.- Their flexibility can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation. | - Often hydrophobic, which can lead to poor solubility and potential off-target effects.- Lack of rigidity can sometimes be detrimental to the stability of the ternary complex. |
| Rigid Linkers (e.g., Piperazine, Cycloalkane) | Contain cyclic structures that limit conformational freedom. | - Can lock the PROTAC into a bioactive conformation, leading to higher potency.- May improve metabolic stability. | - Can be synthetically challenging.- The rigid structure may not be optimal for all target- E3 ligase pairs, potentially preventing the formation of a productive ternary complex. |
Performance Data of PROTACs with PEG and Phenyl-Containing Linkers
Table 1: Comparison of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| ARV-825 | PEG-based | <1 | >95 | HCT116 | Pomalidomide (CRBN) |
| dBET1 | PEG-based | 4.3 | >98 | HeLa | Pomalidomide (CRBN) |
| AT1 | PEG-based | 18 | ~90 | HEK293T | VHL Ligand |
| Compound with Phenyl Linker | Phenyl-containing | Inactive | - | 22Rv1 | IAP Ligand |
This table presents representative data and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Impact of Linker Length on TBK1-Targeting PROTACs
| Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) |
| < 12 | Alkyl/Ether | No degradation | - |
| 21 | Alkyl/Ether | 3 | 96 |
| 29 | Alkyl/Ether | 292 | 76 |
This data highlights the critical importance of optimizing linker length for potent protein degradation.
Experimental Protocols
To evaluate the biological activity of a novel PROTAC synthesized with the this compound linker, the following experimental protocols are recommended.
Western Blotting for Target Protein Degradation
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
3. SDS-PAGE and Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of target protein degradation on cell proliferation and viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).
3. Viability Measurement:
- For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value (concentration at which 50% of cell growth is inhibited).
Visualizing Key Processes
To further aid in the understanding of PROTAC mechanisms and experimental design, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of cleavable and non-cleavable linkers in antibody-drug conjugates (ADCs), supported by experimental data and detailed methodologies.
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical nature dictates the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety.[1][2] This guide provides an objective, data-driven comparison of these two linker technologies to inform rational ADC design.
Mechanisms of Action: A Tale of Two Strategies
Cleavable and non-cleavable linkers employ fundamentally different strategies for payload release, which in turn influences their suitability for various therapeutic applications.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[3][4] This controlled release is triggered by specific conditions that are more prevalent in tumor tissues, such as:
-
Protease Sensitivity: Utilizing enzymes like cathepsins, which are often overexpressed in tumor cell lysosomes, to cleave specific peptide sequences within the linker. A common example is the valine-citrulline (vc) dipeptide linker.[3][5]
-
pH Sensitivity: Exploiting the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the physiological pH of blood (~7.4) to hydrolyze acid-labile groups like hydrazones.[3][6]
-
Glutathione Sensitivity: Leveraging the significantly higher intracellular concentration of reducing agents like glutathione to cleave disulfide bonds and release the payload.[3]
A key advantage of cleavable linkers is their ability to induce a bystander effect .[3][7] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells.[7][8] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[7]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[5][9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[5][10] This process releases the payload with the linker and an attached amino acid residue from the antibody.[5][10]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a lower risk of premature payload release and associated systemic toxicity.[3][5][6] However, the released payload is typically charged and less membrane-permeable, which generally limits the bystander effect.[8][11]
Performance Data: A Quantitative Comparison
The choice of linker technology has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize comparative data from preclinical studies.
In Vitro Cytotoxicity
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC₅₀) in cancer cell lines, with lower values indicating higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC₅₀ (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (High HER2) | Cleavable (vc) | MMAE | ~13-50 | [10] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | HER2 | SK-BR-3 (High HER2) | Non-cleavable (MCC) | DM1 | ~60-100 | [10] |
| Anti-CD22-SPP-DM1 | CD22 | Ramos (B-cell lymphoma) | Cleavable (disulfide) | DM1 | ~0.1 | [12] |
| Anti-CD22-MCC-DM1 | CD22 | Ramos (B-cell lymphoma) | Non-cleavable (MCC) | DM1 | ~1.0 | [12] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell line, drug-to-antibody ratio (DAR), and incubation time.
In Vivo Efficacy in Xenograft Models
The antitumor activity of ADCs is evaluated in animal models by measuring changes in tumor volume over time.
| ADC Configuration | Tumor Model | Linker Type | Payload | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2-vc-MMAE | NCI-N87 (gastric) | Cleavable (vc) | MMAE | High | [13] |
| Anti-HER2-Exo-EVC-Exatecan | NCI-N87 (gastric) | Cleavable (exo-EVC) | Exatecan | High (comparable to T-DXd) | [13] |
| Anti-CD22-SPP-DM1 | Ramos (lymphoma) | Cleavable (disulfide) | DM1 | Significant tumor regression | [12] |
| Anti-CD22-MCC-DM1 | Ramos (lymphoma) | Non-cleavable (MCC) | DM1 | Tumor stasis | [12] |
Pharmacokinetics
Pharmacokinetic (PK) parameters, such as clearance and half-life, are crucial for determining the stability and exposure of an ADC in vivo.
| ADC | Linker Type | Clearance (mL/day/kg) | Half-life (days) | Species | Reference |
| Anti-HER2 ADC (SPP-DM1) | Cleavable (disulfide) | 16.1 | 2.6 | Mouse | [12] |
| Anti-HER2 ADC (MCC-DM1) | Non-cleavable (MCC) | 10.6 | 3.5 | Mouse | [12] |
| Adcetris® (Brentuximab vedotin) | Cleavable (vc) | 14.7 | 2.4 | Rat | [12] |
| Kadcyla® (Ado-trastuzumab emtansine) | Non-cleavable (MCC) | 8.8 | 3.4 | Rat | [12] |
Visualizing the Mechanisms and Workflows
To better understand the distinct pathways and experimental procedures involved, the following diagrams illustrate the mechanisms of action and a typical workflow for evaluating ADCs.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC₅₀ of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[4][14]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control to the respective wells.[14]
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical study to evaluate the anti-tumor activity of an ADC in mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[6]
-
Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[6]
-
ADC Administration: Administer the ADC (e.g., via intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.[6]
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (length x width²)/2).[6]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time to evaluate the anti-tumor efficacy. Calculate tumor growth inhibition.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on several factors, including the target antigen, the tumor biology, and the properties of the payload.
-
Cleavable linkers are often preferred for their potential to induce a bystander effect, which can be advantageous in treating heterogeneous tumors.[16] However, this can also lead to higher off-target toxicity if the linker is not sufficiently stable in circulation.[16]
-
Non-cleavable linkers generally offer superior plasma stability and a better safety profile due to the localized release of the payload within the target cell.[11][16] This makes them a suitable choice for highly potent payloads or when targeting hematological malignancies.[16] However, their efficacy may be limited in solid tumors with heterogeneous antigen expression due to the lack of a significant bystander effect.[11]
Ultimately, the optimal linker must be empirically determined for each specific ADC through rigorous preclinical evaluation. This guide provides a foundational understanding and practical methodologies to aid researchers in making informed decisions in the design and development of next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsbio.com [atsbio.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
